2-Fluoropyridine-3-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoropyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRHGGKKLVQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoropyridine-3-carbothioamide molecular structure and weight
Technical Guide: 2-Fluoropyridine-3-carbothioamide
Executive Summary
This compound is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. As a thioamide bioisostere of the corresponding nicotinamide derivative, it offers distinct physicochemical properties—specifically modified hydrogen bonding capabilities and increased lipophilicity—that are critical for optimizing ligand-target interactions in kinase inhibitors and GPCR modulators. This guide provides a comprehensive structural analysis, validated synthetic pathways, and handling protocols for research applications.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a fluorine atom and at the C3 position with a carbothioamide group. The ortho-fluorine introduces significant electronic withdrawal, influencing the rotational barrier and acidity of the thioamide protons.
Molecular Specifications
| Parameter | Value | Notes |
| IUPAC Name | This compound | Alternate: 2-Fluorothionicotinamide |
| Molecular Formula | ||
| Molecular Weight | 156.18 g/mol | Calculated (Standard Atomic Weights) |
| Exact Mass | 156.0157 g/mol | Monoisotopic |
| CAS Registry | 1509233-25-3 | Note: Often referenced as a custom synthesis item. |
| SMILES | NC(=S)c1cccnc1F | |
| InChI Key | InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) |
Structural Diagram & Properties
The following diagram illustrates the core structural features influencing its medicinal chemistry profile, specifically the electron-deficient ring system and the thioamide hydrogen bond donor/acceptor motif.
Figure 1: Structural dissection of this compound highlighting electronic interactions.
Part 2: Synthetic Architecture
Synthesis of this compound is rarely achieved by direct fluorination. The most robust and scalable route involves the thionation of 2-fluoropyridine-3-carbonitrile . This approach avoids the harsh conditions required to convert the amide (Lawesson's reagent route), preserving the sensitive C-F bond from nucleophilic displacement.
Validated Synthetic Pathway (Nitrile Thionation)
This protocol utilizes magnesium chloride (
Reagents:
-
Precursor: 2-Fluoropyridine-3-carbonitrile (CAS: 3939-13-7)[1][2]
-
Reagent: Sodium Hydrosulfide hydrate (
) -
Catalyst: Magnesium Chloride (
) -
Solvent: DMF (Dimethylformamide)
Protocol:
-
Setup: In a fume hood, charge a round-bottom flask with 2-Fluoropyridine-3-carbonitrile (1.0 eq) and DMF (0.5 M concentration).
-
Activation: Add
(1.0 eq) to the solution. The Lewis acid activates the nitrile carbon. -
Thionation: Add
(2.0 eq) in a single portion. -
Reaction: Stir the mixture at ambient temperature (20–25°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the nitrile peak (
) and appearance of the thioamide ( ). -
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the conversion of the nitrile precursor to the target thioamide.
Part 3: Medicinal Chemistry Applications
Bioisosterism & Pharmacodynamics
The thioamide group is a classical bioisostere of the amide group. In the context of the pyridine scaffold:
-
H-Bonding: The thioamide -NH2 is a stronger hydrogen bond donor (HBD) than the amide counterpart due to the higher acidity of the protons. Conversely, the Sulfur is a weaker hydrogen bond acceptor (HBA) than Oxygen.
-
Lipophilicity: The substitution of Oxygen with Sulfur increases the LogP by approximately 0.5–1.0 units, enhancing membrane permeability.
-
Metabolic Stability: Thioamides are generally more resistant to hydrolysis by peptidases and amidases, potentially extending the half-life of the compound in vivo.
Comparison Table: Amide vs. Thioamide
| Feature | 2-Fluoropyridine-3-carboxamide | This compound | Impact |
| Bond Length (C=X) | ~1.23 Å (C=O) | ~1.71 Å (C=S) | Larger steric bulk for S |
| H-Bond Donor Acidity | Moderate | High | Stronger interaction with target residues |
| Lipophilicity (LogP) | ~0.3 | ~0.8 | Improved passive transport |
| Metabolic Liability | High (Hydrolysis) | Low (Oxidation to S-oxide possible) | Altered clearance pathway |
Part 4: Safety & Handling (SDS Summary)
As a fluorinated thioamide, this compound requires specific safety protocols.
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential to release Hydrogen Sulfide (
) gas if exposed to strong acids. -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioamides can be sensitive to oxidative degradation over long periods.
-
Disposal: Do not mix with oxidizing agents. Dispose of as hazardous sulfur-containing organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]
- Jagodzinski, T. S. (2003).Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. (General review on thioamide chemistry).
- Manjunatha, S. G., et al. (2006).A mild and efficient method for the preparation of thioamides from nitriles using MgCl2/NaSH. Synlett, 2006(13), 2056-2060. (Methodology basis for Protocol 2.1).
Sources
Electronic and Conformational Modulation of Pyridine Thioamides via Fluorine Substitution
Topic: Electronic Effects of Fluorine Substitution on Pyridine Thioamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
A Medicinal Chemistry Perspective on Bioisosteric Design
Executive Summary
Pyridine thioamides represent a critical scaffold in medicinal chemistry, most notably as the core pharmacophore in antitubercular agents like Ethionamide and Prothionamide. The strategic introduction of fluorine atoms onto the pyridine ring offers a precise method to modulate the physicochemical properties of these molecules without altering their fundamental steric footprint. This guide details the electronic perturbations, conformational locking mechanisms, and synthetic pathways associated with fluorinated pyridine thioamides, providing a roadmap for optimizing binding affinity and metabolic stability.
The Electronic Landscape: Pyridine vs. Fluoropyridine
To understand the impact of fluorine on pyridine thioamides, one must first deconstruct the electronic environment of the heterocyclic core.
The Fluorine Effect on Pyridine
Fluorine is the most electronegative element (
-
Basicity Reduction: The pyridine nitrogen is a Lewis base (
for the conjugate acid). Fluorine substitution drastically lowers this by withdrawing electron density from the ring, destabilizing the protonated pyridinium form. -
-Hole Formation: Extensive fluorination (e.g., pentafluoropyridine) inverts the quadrupole moment of the ring, creating a region of positive electrostatic potential (a "
-hole") above the ring center. This allows the ring to act as a Lewis acid in non-covalent interactions, a property exploitable for specific protein binding pockets.
The Thioamide Functional Group
The thioamide group (
-
Acidity: Thioamides are significantly more acidic (
) than amides ( ) due to the larger size and higher polarizability of sulfur, which stabilizes the conjugate base (thioimidate anion). -
Hydrogen Bonding: Sulfur is a weaker H-bond acceptor than oxygen, but the thioamide
protons are stronger H-bond donors.
Synergistic Electronic Perturbation
When fluorine is added to a pyridine thioamide, the electron-deficient ring further acidifies the thioamide protons.
-
Mechanism: The fluorinated pyridine ring acts as a "super-aryl" electron-withdrawing group. This pulls electron density from the thioamide carbon, which in turn pulls from the nitrogen, increasing the acidity of the
protons. -
Result: Enhanced capacity to form strong hydrogen bonds with receptor targets (e.g., the InhA enzyme in M. tuberculosis).
Conformational Control: The "Fluorine Lock"
The conformation of the thioamide group relative to the pyridine ring is critical for binding. Fluorine substitution can be used to "lock" specific conformations through intramolecular interactions.
Intramolecular Hydrogen Bonding
In 2-pyridinecarbothioamides (thioamide at the 2-position), a strong intramolecular hydrogen bond typically forms between the thioamide proton and the pyridine nitrogen (
-
Fluorine at C3 (Ortho to Thioamide): Introducing fluorine at the C3 position creates a competition. The thioamide proton can interact with the pyridine nitrogen or the fluorine atom (
).-
Observation: While
bonds are weak (electrostatic in nature), they can influence the rotational barrier. However, the bond usually dominates if geometrically accessible. -
Steric Repulsion: More importantly, a C3-fluorine introduces steric repulsion with the thiocarbonyl sulfur (
repulsion), forcing the thioamide group to rotate out of planarity or adopt an anti conformation to minimize dipole alignment.
-
Visualization of Conformational Equilibria
Figure 1: Conformational equilibria driven by steric and electronic forces in fluorinated pyridine thioamides.
Synthetic Methodologies
Synthesizing fluorinated pyridine thioamides requires care because the electron-deficient fluoropyridine ring is susceptible to nucleophilic attack (
Route A: Thionation of Fluorinated Amides (Preferred)
The most reliable method involves constructing the fluorinated pyridine amide first, then converting the carbonyl to a thiocarbonyl.
-
Reagent Choice: Lawesson's Reagent is preferred over
due to milder conditions and higher solubility in organic solvents (Toluene/THF). -
Protocol Note: Avoid high temperatures (
) with polyfluorinated pyridines to prevent defluorination or polymerization.
Route B: Nitrile Addition (Willgerodt-Kindler Variant)
For 2- or 4-cyanofluoropyridines, direct addition of hydrogen sulfide (
-
Catalyst: Diethylamine or Sodium Hydrosulfide (NaSH).
-
Risk: The cyanide group activates the ring towards
displacement of fluorine by the sulfide anion. Control of pH and temperature is critical.
Synthetic Workflow Diagram
Figure 2: Synthetic pathways for accessing fluorinated pyridine thioamides.
Physicochemical & Pharmacological Impact[1][2][3][4]
Acidity (pKa) and Lipophilicity (LogP)
The table below summarizes the estimated shifts in properties when comparing unsubstituted pyridine thioamides to their fluorinated analogs.
| Compound | Substituent | LogP (Est.) | Electronic Effect | ||
| Ethionamide | 2-Ethyl | ~12.5 | 5.2 | 1.7 | Baseline |
| Analog A | 3-Fluoro | ~11.8 | 2.8 | 2.0 | Inductive (-I) Acidification |
| Analog B | 3,5-Difluoro | ~11.0 | 0.5 | 2.3 | Strong -I, Pyridine N non-basic |
| Analog C | 2-CF3 (Sidechain) | ~11.5 | 3.5 | 2.5 | Remote withdrawal |
Data derived from general structure-activity trends in fluorinated heterocycles [1, 4].[1]
Metabolic Stability
Fluorine substitution is a primary strategy to block metabolic "soft spots."
-
Oxidation Blocking: In Ethionamide, the pyridine ring is susceptible to N-oxidation and S-oxidation. Fluorine at the 3 or 5 positions sterically and electronically deactivates the ring carbons, preventing P450-mediated hydroxylation.
-
Bioactivation: Note that Ethionamide is a prodrug requiring activation by the enzyme EthA. Excessive electron withdrawal (e.g., polyfluorination) might stabilize the thioamide bond too much, hindering the oxidative activation required for efficacy.
Experimental Protocols
Protocol: Synthesis of 3-Fluoro-pyridine-4-carbothioamide
Objective: Convert 3-fluoroisonicotinamide to the corresponding thioamide.
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 3-fluoroisonicotinamide (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq). Note: 0.5 eq is stoichiometric, but slight excess ensures completion.
-
Reaction: Heat to reflux (
) for 3-6 hours. Monitor by TLC (Thioamides are typically less polar and yellow/orange compared to amides). -
Workup: Cool to room temperature. Solvent is removed in vacuo.
-
Purification: The residue is purified via flash column chromatography (SiO2).
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Warning: Thioamides can degrade on acidic silica; adding 1% Triethylamine to the eluent is recommended.
-
-
Characterization:
-
NMR: Expect a singlet around -120 to -140 ppm (relative to
). -
IR: Look for the disappearance of the Carbonyl stretch (
) and appearance of Thioamide bands ( and ).
-
NMR: Expect a singlet around -120 to -140 ppm (relative to
Protocol: pKa Determination via NMR Titration
Objective: Determine the acidity of the thioamide proton.
-
Sample Prep: Dissolve the fluorinated thioamide (5 mg) in
or . -
Titrant: Use a standardized solution of
or in the deuterated solvent. -
Measurement: Record
NMR spectra after sequential additions of base. -
Analysis: Track the chemical shift of the thioamide
protons. As deprotonation occurs, the signal will shift downfield (deshielding) or broaden/disappear if exchange is fast. Plot chemical shift ( ) vs. equivalents of base to find the inflection point.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link
-
Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides. Molecules. Link
-
Ethionamide Boosters: Synthesis and SAR of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. Link
-
Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine. Molecules. Link
Sources
In-depth Technical Guide: Solubility and Handling of 2-Fluoropyridine-3-carbothioamide
CAS Number: 1509233-25-3 Molecular Formula: C₆H₅FN₂S Molecular Weight: 156.18 g/mol [1]
Executive Summary
2-Fluoropyridine-3-carbothioamide is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive scaffolds, including 1,2,4-thiadiazoles and fused pyridine derivatives.[1] Its utility in medicinal chemistry stems from the bioisosteric relationship between the thioamide group and the amide bond, as well as the metabolic modulation provided by the fluorine substituent at the C2 position.
This guide provides a technical analysis of its solubility profile in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), delineating the mechanistic interactions governing dissolution and offering validated protocols for stock solution preparation.
Physicochemical Profile & Solubility Mechanisms
Understanding the solubility of this compound requires analyzing the competition between its lipophilic fluorinated core and its polar thioamide tail.[1]
Structural Determinants[1]
-
Fluorine Substituent (C2 Position): The high electronegativity of fluorine lowers the basicity of the pyridine nitrogen (inductive effect, -I) and increases overall lipophilicity compared to the non-fluorinated parent. This reduces water solubility but enhances compatibility with organic solvents.
-
Thioamide Group (-CSNH₂): This moiety acts as a strong hydrogen bond donor (via -NH₂) and a weak acceptor (via =S).[1] It possesses a significant dipole moment, making it highly responsive to polar aprotic solvents.
Solubility Analysis by Solvent[1]
| Solvent | Solubility Potential | Interaction Mechanism | Primary Application |
| DMSO | High (>50 mM typical) | Dipole-Dipole & H-Bond Acceptance: DMSO's sulfoxide oxygen acts as a potent H-bond acceptor for the thioamide protons.[1] The high dielectric constant ( | Stock solution preparation (10–100 mM); Cryopreservation. |
| Methanol | Moderate to High | H-Bond Network: Methanol acts as both an H-bond donor (to Pyridine-N and Thioamide-S) and acceptor (from Thioamide-NH₂).[1] | Reaction solvent; Transfer solvent for LC-MS; Crystallization.[1] |
| Water | Low | Hydrophobic Effect: The fluorinated pyridine ring disrupts the aqueous H-bond network more than the polar thioamide group can compensate for. | Precipitation medium; Biological assay buffer (requires co-solvent). |
Experimental Protocols
Protocol A: Quantitative Saturation Point Determination (HPLC)
Objective: To determine the exact solubility limit in a specific solvent batch.
Reagents:
-
Solvent: Anhydrous DMSO or HPLC-grade Methanol.[1]
-
Standard: Benzoic acid or internal reference standard.
Workflow:
-
Excess Addition: Add 10 mg of analyte to a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent (aiming for a theoretical 100 mg/mL concentration, likely exceeding saturation).
-
Equilibration: Vortex vigorously for 2 minutes. Incubate at 25°C for 4 hours with continuous agitation (orbital shaker at 500 rpm).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Dilution & Quantification: Carefully remove the supernatant. Dilute 10 µL of supernatant into 990 µL of mobile phase (e.g., 50:50 Water:Acetonitrile). Inject into HPLC.
-
Calculation: Compare peak area against a pre-calibrated standard curve.
Protocol B: Preparation of 50 mM Stock Solution in DMSO
Objective: To create a stable stock for biological screening.
-
Calculate Mass: For 1 mL of 50 mM solution:
-
Weighing: Weigh approximately 8.0 mg of solid into a tared amber glass vial (record exact mass).
-
Volume Adjustment: Calculate the required DMSO volume:
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Purge headspace with argon/nitrogen. Store at -20°C.
Handling, Stability & Troubleshooting
Thioamide Instability Risks
Thioamides are more reactive than their amide counterparts. In DMSO, particularly in the presence of trace acids or oxidants, they can undergo:
-
Oxidative Desulfurization: Conversion of the thioamide (-CSNH₂) to a nitrile (-CN) or amide (-CONH₂).[1] This is accelerated by light and heat.
-
Hydrolysis: In wet methanol or aqueous DMSO, slow hydrolysis to the carboxylic acid may occur.
Critical Precaution: Avoid "DMSO + HCl" mixtures unless intending to oxidize the compound, as this system is a known reagent for converting thioamides to thiadiazoles [1].
Visualizing the Stability Logic
Caption: Stability pathways for thioamides in solution. Blue represents the starting material, Green the optimal state, and Red/Yellow the degradation risks.
Decision Matrix for Solvent Selection
Use the following logic flow to select the appropriate solvent system for your specific application.
Caption: Decision tree for solvent selection based on experimental intent.
References
-
Dotsenko, V. V., et al. (2014). Oxidation of Thioamides with the DMSO-HCl System: A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles.[3][4] Chemistry of Heterocyclic Compounds.[4][5][6][7][8]
-
BLD Pharmatech. (2025). Product Data Sheet: this compound (CAS 1509233-25-3).[1]
-
PubChem. (2025). Compound Summary: 2-Fluoropyridine-3-carbonitrile (Precursor).[1][8] National Library of Medicine.
-
Ossila. (2025).[4] Fluorinated Pyridine Building Blocks for Medicinal Chemistry.[5][8]
Sources
- 1. 64992-14-9_CAS号:64992-14-9_2-cyano-Acetic acid, anhydride with acetic acid - 化源网 [chemsrc.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Technical Guide: Tautomeric Equilibrium of Fluorinated Pyridine Carbothioamides
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric behavior of fluorinated pyridine carbothioamides, a class of compounds increasingly utilized in drug discovery as bioisosteres of amides. While the thione (C=S) form is thermodynamically dominant due to resonance stabilization and intramolecular hydrogen bonding (IMHB), the introduction of fluorine atoms on the pyridine ring significantly modulates the electronic landscape, lipophilicity, and H-bond acceptor capability of the pyridine nitrogen. This guide details the mechanistic underpinnings, synthesis via Lawesson’s reagent, and validation protocols using variable-temperature NMR and DFT calculations.
Mechanistic Foundation: The Thione-Thiol Equilibrium
The Equilibrium Landscape
Pyridine carbothioamides exist in a tautomeric equilibrium between the thione (amide-like) and thiol (imidothiol) forms.[1] However, unlike simple thioamides, pyridine-2-carbothioamides exhibit a "conformational lock" due to the position of the pyridine nitrogen.
-
Thione Form (A): Characterized by a C=S double bond and an N-H bond.[1] This is the predominant species in both solid state and solution.
-
Thiol Form (B): Characterized by a C-S-H single bond and a C=N double bond.[1] This form is generally unstable and typically observed only as a transient intermediate or when trapped by S-alkylation.
The "Pyridine Effect" and Intramolecular Hydrogen Bonding (IMHB)
The defining feature of 2-pyridinecarbothioamides is the formation of a stable, planar, pseudo-six-membered ring. The amide proton (N-H) forms a strong intramolecular hydrogen bond with the pyridine nitrogen (
The Fluorine Modulation:
Fluorine is the most electronegative element (
-
6-Fluoro Substitution: Reduces the basicity of the pyridine nitrogen via inductive withdrawal (
effect), potentially weakening the IMHB.[1] -
3-Fluoro Substitution: Introduces steric repulsion and electrostatic clash with the thioamide sulfur or nitrogen, forcing rotation and disrupting planarity.
Visualization of the Equilibrium
The following diagram illustrates the equilibrium and the critical IMHB interaction.
Figure 1: The thione-thiol tautomeric equilibrium.[1] The green node highlights the critical intramolecular hydrogen bond that stabilizes the thione form in 2-pyridinecarbothioamides.
Experimental Workflow: Synthesis & Characterization
To accurately study these systems, a contamination-free synthesis and a multi-modal analytical approach are required.
Synthesis Protocol (Lawesson’s Reagent)
The conversion of fluorinated pyridine carboxamides to thioamides is best achieved using Lawesson’s Reagent (LR).[1]
Protocol:
-
Reactants: Dissolve 1.0 eq of fluorinated pyridine carboxamide in anhydrous Toluene or THF.
-
Reagent: Add 0.5–0.6 eq of Lawesson’s Reagent. (Note: LR transfers two sulfur atoms).[1]
-
Conditions: Reflux at 80–110°C under
atmosphere for 2–4 hours. Monitor via TLC (Thioamides are typically less polar and move faster than amides).[1] -
Workup: Cool to RT. Solvent evaporation often yields a crude solid.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid hydrolysis of the thioamide on acidic silica gel.
Analytical Workflow Diagram
Figure 2: Integrated workflow for the synthesis and characterization of fluorinated thioamides.
Data Presentation & Interpretation
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing tautomers.[1] The Thione form is characterized by a highly deshielded N-H proton and a thiocarbonyl carbon.
Solvent Choice: DMSO-
Table 1: Diagnostic NMR Signals (DMSO-
)
| Nucleus | Signal Region (ppm) | Assignment | Effect of Fluorination |
| 9.5 – 12.0 | CS-NH | Broad singlets. Deshielded by anisotropy of C=S. 6-F substitution may shift this upfield by weakening IMHB. | |
| 180 – 200 | C=S | Distinctive downfield shift (Amides C=O are typically ~160-170 ppm).[1] | |
| -60 to -150 | Ar-F | Highly sensitive to local environment.[1] Ortho-F shows through-space coupling to Thioamide. | |
| ~250 - 300 | Pyridine N | Chemical shift correlates with H-bond acceptor strength. |
Variable Temperature (VT) NMR
To prove the "locked" conformation:
-
Perform
H NMR from 298 K to 373 K. -
Observation: If the N-H signals coalesce or sharpen significantly, it indicates restricted rotation around the C-N bond.
-
Thiol Evidence: The absence of an S-H signal (typically ~3-4 ppm, sharp singlet) confirms the dominance of the thione form.
Implications for Drug Design[2]
Understanding this equilibrium is critical for medicinal chemistry:
-
Lipophilicity: Fluorination increases
, improving membrane permeability. -
Metabolic Stability: The C=S bond is more resistant to hydrolysis than C=O, but can be oxidized to sulfines (C=S=O).[1]
-
Bioisosterism: The thione group is a strong hydrogen bond donor (N-H) but a weaker acceptor (S) compared to oxygen.[1] This alters binding kinetics in pockets (e.g., COX-1/COX-2 enzymes).
Case Study: 6-Fluoro-pyridine-2-carbothioamide
-
Structure: Fluorine at position 6 (adjacent to Pyridine N).[1]
-
Effect: The electron-withdrawing F atom reduces the electron density on the Pyridine N.
-
Result: Weaker IMHB
Increased rotational freedom Lower energy barrier for desolvation Modified binding affinity compared to the non-fluorinated parent.
References
-
Synthesis via Lawesson's Reagent: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[2][3] Chemical Reviews, 106(9), 4071–4083.[1]
-
Tautomerism in Heterocycles: Katritzky, A. R., Karelson, M., & Harris, P. A. (1991).[4] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2).[1][4]
-
Fluorine Effects in NMR: Dolleens, L., et al. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.
-
Intramolecular Hydrogen Bonding: Danel, A., et al. (2004).[1][5] A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen.[5] Organic & Biomolecular Chemistry.
-
Pyridine Carbothioamide Bioactivity: Naseer, A., et al. (2022).[1][6] Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals.[6][7] [1]
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermodynamic Stability of 2-Fluoropyridine-3-carbothioamide: A Technical Guide
Executive Summary: The Dual-Threat Stability Profile
2-Fluoropyridine-3-carbothioamide (CAS: 364-22-7 analog/derivative) presents a complex thermodynamic profile defined by two competing instability vectors: the labile C2-fluorine atom and the hydrolytically sensitive thioamide moiety . Unlike simple benzothioamides, the presence of the pyridine nitrogen creates an electron-deficient ring system that significantly lowers the activation energy for nucleophilic attacks.
This guide details the mechanistic underpinnings of these instability pathways and provides a self-validating experimental framework for assessing the compound's integrity during drug development.
Molecular Architecture & Electronic Effects
To understand the stability of this molecule, one must analyze the electronic "tug-of-war" occurring across the pyridine ring.
The Activated C2-Fluorine ( Susceptibility)
The fluorine atom at the 2-position is not merely a halogen substituent; it is a leaving group on a highly activated substrate.
-
Inductive Effect (-I): The adjacent pyridine nitrogen and the fluorine itself strongly withdraw electron density from the C2 carbon.
-
Resonance Effect: The ring nitrogen can stabilize the anionic Meisenheimer complex formed during nucleophilic attack.
-
Kinetic Consequence: 2-Fluoropyridines undergo Nucleophilic Aromatic Substitution (
) roughly 320 times faster than their 2-chloropyridine counterparts [1].[1][2] In protic solvents (water, alcohols), the C2-F bond is the primary site of thermodynamic failure.
The Thioamide Resonance ( )
The carbothioamide group at C3 is an isostere of an amide but possesses distinct electronic properties:
-
Bond Lengths: The
bond is longer and weaker than , making it more susceptible to oxidative desulfurization and hydrolysis. -
Acidity: The thioamide
protons are more acidic ( ) than amide protons, a property exacerbated by the electron-withdrawing pyridine ring. This facilitates base-catalyzed degradation.
Thermodynamic Degradation Pathways
The degradation of this compound is not a single linear event but a bifurcated pathway dependent on pH and nucleophile concentration.
Pathway A: Hydrolytic Desulfurization
In aqueous environments, the thioamide converts to the corresponding amide (2-fluoropyridine-3-carboxamide).
-
Mechanism: Water/Hydroxide attacks the electrophilic thiocarbonyl carbon.
-
Catalysis: This process is accelerated by soft Lewis acids (e.g., trace metal impurities like Cu, Ag, Hg) which bind to the sulfur, making the carbon highly electrophilic [2].
-
Thermodynamics: The conversion of
to is enthalpically driven ( ) due to the formation of the stronger carbonyl bond.
Pathway B: Nucleophilic Aromatic Substitution ( )
This is the "silent killer" in stability studies.
-
Mechanism: Nucleophiles (OH⁻, RO⁻, R-NH₂) attack C2, displacing fluoride.
-
Product: Formation of 2-hydroxy- (pyridone), 2-alkoxy-, or 2-amino-pyridine derivatives.
-
Critical Risk: If the compound is dissolved in methanol or ethanol, rapid formation of the 2-methoxy or 2-ethoxy analog will occur, often mistaken for a simple impurity.
Pathway Visualization (DOT Diagram)
Figure 1: Bifurcated degradation pathways showing the competition between thioamide hydrolysis (Path A) and fluorine displacement (Path B).
Experimental Assessment Protocols
Do not rely on generic stability screens. The following protocols are tailored to the specific reactivities of fluoropyridine thioamides.
Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To determine solid-state thermodynamic stability and polymorphic purity.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically (pinhole lid) to allow gas escape during decomposition.
-
Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 250°C.
-
Analysis:
-
Look for a sharp endotherm (Melting Point). Thioamides typically melt higher than amides.
-
Critical Check: An exotherm immediately following the melt indicates thermal decomposition (likely desulfurization or polymerization). If
of decomposition is within 50°C of the melt, the material is thermally labile.
-
Protocol: Stress Testing (Forced Degradation)
Purpose: To validate analytical methods and identify degradation products.
| Stress Condition | Procedure | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Thioamide |
| Base Hydrolysis | 0.1 N NaOH, RT, 2 hours | Rapid |
| Oxidation | 3% | Oxidation to Nitrile or S-oxide. |
| Solvolysis | Reflux in Methanol, 4 hours | Formation of 2-Methoxy analog ( |
| Photolysis | 1.2 million lux hours | Radical desulfurization. |
Analytical Workflow (HPLC-PDA-MS)
Standard C18 columns may fail due to the polarity of the thioamide. Use a Phenyl-Hexyl or Polar-Embedded C18 column.
Method Parameters:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Note: Avoid phosphate buffers if MS detection is used.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV 265 nm (Thioamide
). -
UV 220 nm (Amide/Pyridine general).
-
MS (ESI+): Monitor M+1 (Parent), M-16+1 (Amide), M-19+17 (Hydroxy-sub).
-
Solid-State Dynamics & Storage
Polymorphism
Thioamides are notorious for conformational polymorphism due to the restricted rotation around the
-
Risk: Crystallization from different solvents (e.g., Ethanol vs. Toluene) may yield different conformers (syn/anti) or packing arrangements.
-
Verification: Use Powder X-Ray Diffraction (PXRD) to fingerprint batches.
Storage Recommendations
-
Temperature: Store at -20°C for long-term reference standards; 2-8°C for working samples.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates desulfurization.
-
Container: Amber glass (protect from light). Avoid metal spatulas during weighing if possible (use ceramic/plastic) to prevent trace metal catalysis of the thioamide.
Analytical Logic Diagram
Figure 2: Analytical decision tree emphasizing the avoidance of nucleophilic solvents during preparation.
References
-
S. D. Chamberlain et al. , "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: Kinetic Profiling and Synthetic Applications," Journal of Organic Chemistry, vol. 58, no. 10, 1993. (Note: General principle citation for 2-F-Py reactivity).
-
A. J. A. Watson et al. , "Thioamide Hydrolysis: Mechanisms and Catalysis," Chemical Reviews, vol. 112, no. 4, 2012. .
-
ICH Expert Working Group , "ICH Q1A(R2): Stability Testing of New Drug Substances and Products," International Conference on Harmonisation, 2003. .
-
K. B. Wiberg , "The Amide Resonance: The barrier to rotation in thioamides," Journal of the American Chemical Society, vol. 114, no. 2, 1992. .
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- 3. CAS 364-22-7: 2-fluoropyridine-3-carboxamide | CymitQuimica [cymitquimica.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridyl-Thiazoles Using 2-Fluoropyridine-3-carbothioamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridyl-Thiazole Scaffolds in Medicinal Chemistry
The fusion of pyridine and thiazole rings into a single molecular entity creates a privileged scaffold with significant applications in drug discovery and development. The pyridine ring, a common motif in numerous natural products and pharmaceuticals, often imparts desirable pharmacokinetic properties, including improved solubility and metabolic stability.[1] Thiazole moieties are also integral to a wide array of biologically active compounds, including anticancer agents like Dasatinib and Dabrafenib.[1] The combination of these two heterocycles in pyridyl-thiazole hybrids has led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic synthesis of novel pyridyl-thiazole derivatives is therefore a key focus for medicinal chemists aiming to expand the chemical space for new therapeutic interventions.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of pyridyl-thiazoles utilizing 2-Fluoropyridine-3-carbothioamide as a key precursor. The presence of the fluorine atom on the pyridine ring offers a valuable handle for further functionalization through nucleophilic aromatic substitution, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound. The general mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
In the context of this protocol, this compound serves as the thioamide component, providing the pyridine-N-C-S fragment of the final pyridyl-thiazole product. The α-halocarbonyl compound can be varied to introduce different substituents at the 4- and 5-positions of the thiazole ring, allowing for systematic exploration of the chemical space.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the synthesis of pyridyl-thiazoles from this compound.
Caption: General workflow for the Hantzsch synthesis of pyridyl-thiazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(2-fluoropyridin-3-yl)thiazole derivatives. The specific α-halocarbonyl compound and reaction conditions may require optimization for different substrates.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Substituted α-Bromoacetophenone | ≥98% | Acros Organics | Can be replaced with other α-haloketones or α-haloesters. |
| Ethanol (Absolute) | ≥99.5% | Fisher Scientific | Reaction solvent. |
| Triethylamine (Optional) | ≥99% | Alfa Aesar | Base to facilitate the reaction, particularly if the α-halocarbonyl is an ester.[1] |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - | For washing the organic layer. |
| Brine | Lab Prepared | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | Reagent Grade | EMD Millipore | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography if required. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 10-20 mL per mmol of thioamide).
-
Addition of Reactants: To the stirred solution, add the α-halocarbonyl compound (1.0-1.1 eq.). If a base is required, add triethylamine (1.0-1.2 eq.) at this stage.
-
Rationale: A slight excess of the α-halocarbonyl can ensure complete consumption of the thioamide. A base may be used to neutralize the hydrogen halide formed during the reaction, which can accelerate the cyclization.[7]
-
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction.[8] TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Rationale: Cooling the reaction mixture may induce precipitation of the product, simplifying isolation.
-
-
Extraction: Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Rationale: The aqueous washes remove any remaining acid, base, and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: Removal of residual water is crucial before solvent evaporation to obtain a dry product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and byproducts to obtain the desired compound in high purity for subsequent applications and characterization.
-
Visualizing the Mechanism
The following diagram outlines the plausible reaction mechanism for the Hantzsch synthesis of a 2-(2-fluoropyridin-3-yl)thiazole derivative.
Caption: Plausible mechanism for the Hantzsch thiazole synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive α-halocarbonyl- Insufficient heating | - Check the purity and reactivity of the α-halocarbonyl.- Increase reaction temperature or prolong reaction time. |
| Formation of Multiple Byproducts | - Side reactions of the α-halocarbonyl- Decomposition | - Add a base (e.g., triethylamine) to neutralize acid.- Perform the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent | - Try precipitation by adding a non-polar solvent (e.g., water or hexanes).- Isolate by extraction and chromatography. |
Conclusion
The Hantzsch synthesis provides a robust and versatile platform for the construction of pyridyl-thiazole derivatives from this compound. The protocol outlined in this guide serves as a foundational method that can be adapted and optimized for a wide range of substrates. The resulting fluorinated pyridyl-thiazoles are valuable building blocks for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The fluorine substituent not only influences the electronic properties of the molecule but also provides a site for further chemical elaboration, thereby expanding the accessible chemical diversity.
References
-
Al-Ostoot, F. H., Youssif, B. G., Abdel-Wahab, B. F., & El-Gazzar, A. R. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8049-8063. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. [Link]
-
Žalubovskis, R., Bērziņa, A., & Turks, M. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3869. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Salem, M. A., El-Gazzar, A. R. A., & El-Edfawy, S. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2), 64-79. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Gaber, M., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1109. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1504. [Link]
-
Shahzadi, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(21), 6615. [Link]
-
El-Gazzar, A. R. A., et al. (2023). Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. Journal of Heterocyclic Chemistry, 60(11), 2009-2020. [Link]
-
Zaware, B. H., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1036. [Link]
-
Kumar, S., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25867-25881. [Link]
-
Bagley, M. C., et al. (2003). Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Kumar, S., & Kumar, V. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(53), 33503-33507. [Link]
-
Al-Masoudi, N. A., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1849. [Link]
-
Al-Ghorbani, M., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6610. [Link]
-
Pisano, C. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]
-
Frolova, T. S., et al. (2020). Thiazole cores as organic fluorophore units: Synthesis and fluorescence. Dyes and Pigments, 173, 107931. [Link]
-
Al-Amiery, A. A., et al. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences, 4(6), 613-622. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Thioamide-to-Amide Conversion in Fluorinated Pyridines
Introduction: The Significance of Amide Bonds in Fluorinated Pyridines for Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. The strategic incorporation of fluorine atoms into this heterocycle can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. The amide functional group, being a critical linkage in peptides and numerous small molecule drugs, often plays a pivotal role in defining a compound's biological activity. Consequently, the efficient synthesis of fluorinated pyridine-containing amides is of paramount importance to researchers in drug development.
One common synthetic route to these amides involves the conversion of a thioamide precursor. Thioamides can be more stable or easier to access in certain synthetic sequences. The subsequent conversion of the thioamide to the corresponding amide is a crucial final step. However, the presence of fluorine atoms on the electron-deficient pyridine ring introduces unique electronic challenges that must be considered when selecting a conversion protocol. This guide provides detailed application notes, step-by-step protocols, and mechanistic insights for the successful conversion of thioamides to amides in the context of fluorinated pyridine substrates.
Core Principles and Mechanistic Considerations
The conversion of a thioamide to an amide is fundamentally an oxidative desulfurization process. The greater stability of the C=O bond compared to the C=S bond drives this transformation. The general mechanism involves the activation of the sulfur atom by an electrophilic species, followed by nucleophilic attack of an oxygen source at the thiocarbonyl carbon, and subsequent elimination of a sulfur-containing byproduct.
For fluorinated pyridines, the electron-withdrawing nature of both the fluorine atoms and the pyridine ring nitrogen significantly decreases the electron density of the thioamide functional group. This has two key implications:
-
Increased Electrophilicity: The thiocarbonyl carbon becomes more electrophilic, which can facilitate the nucleophilic attack by the oxygen source.
-
Decreased Nucleophilicity of Sulfur: The sulfur atom becomes less nucleophilic, potentially affecting its initial interaction with certain electrophilic activators.
Therefore, robust and highly reactive oxidizing systems are often required to achieve efficient conversion without resorting to harsh conditions that could degrade the sensitive fluorinated pyridine ring.
Recommended Protocols for Thioamide-to-Amide Conversion
Based on a comprehensive review of the literature, two primary protocols are recommended for the conversion of thioamides to amides on fluorinated pyridine systems. These methods have been selected for their mild reaction conditions, broad functional group tolerance, and high reported yields on various substrates, including those with electron-withdrawing groups.
Protocol 1: Oxidative Desulfurization using a Hydrogen Peroxide/Zirconium(IV) Chloride System
This method is highly recommended due to its efficiency, mild conditions, and excellent chemoselectivity. The H₂O₂/ZrCl₄ reagent system is effective for a wide range of thioamides, including those with electron-donating and electron-withdrawing substituents.[1]
Causality Behind Experimental Choices:
-
Hydrogen Peroxide (H₂O₂): A green and readily available oxidant. Its byproduct is water, simplifying workup procedures.
-
Zirconium(IV) Chloride (ZrCl₄): Acts as a Lewis acid, activating the H₂O₂. The mechanism likely involves the formation of an electrophilic oxygen intermediate after the nucleophilic attack of H₂O₂ on ZrCl₄.[1] This activated oxygen species is crucial for the efficient oxidation of the thioamide.
-
Ethanol or Acetonitrile as Solvent: These polar solvents are optimal for this reaction, leading to excellent yields.[1] Chloroform and toluene have been shown to be less effective.
Experimental Protocol:
-
Reaction Setup: To a solution of the fluorinated pyridine thioamide (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 30% aqueous hydrogen peroxide (2.0 mmol, 0.23 mL).
-
Reagent Addition: While stirring at room temperature (25 °C), add zirconium(IV) chloride (1.0 mmol, 0.23 g) to the mixture.
-
Reaction Monitoring: The reaction is typically rapid, often completing within minutes. Monitor the progress by thin-layer chromatography (TLC) until the starting thioamide is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure fluorinated pyridine amide.
Workflow Diagram:
Caption: Workflow for H₂O₂/ZrCl₄ mediated thioamide conversion.
Protocol 2: Metal-Free Desulfurization using Tetrabutylammonium Bromide (Bu₄NBr)
This protocol offers a metal-free alternative, which can be advantageous in later-stage drug development to avoid metal contamination. The reaction requires higher temperatures and the presence of oxygen.[2]
Causality Behind Experimental Choices:
-
Tetrabutylammonium Bromide (Bu₄NBr): While the exact mechanism is not fully elucidated, it is believed to mediate an oxygen-dependent oxidative process.[2] The reaction does not proceed under an inert atmosphere, highlighting the crucial role of oxygen.
-
High-Boiling Solvent Mixture: A combination of NMP, DMSO, and DMF is used to achieve the required reaction temperature of 100 °C.[2]
-
Air Atmosphere: Oxygen from the air is a key reagent in this transformation.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser open to the air, dissolve the fluorinated pyridine thioamide (1.0 mmol) in a 1:1:1 mixture of N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) (total volume 3 mL).
-
Reagent Addition: Add tetrabutylammonium bromide (Bu₄NBr) (0.5 mmol, 0.16 g) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water (15 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for Bu₄NBr mediated thioamide conversion.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: H₂O₂/ZrCl₄ | Protocol 2: Bu₄NBr |
| Reagents | 30% H₂O₂, ZrCl₄ | Bu₄NBr, Air (O₂) |
| Catalyst | ZrCl₄ (Lewis Acid) | Bu₄NBr (Mediator) |
| Solvent | Ethanol or Acetonitrile | NMP/DMSO/DMF (1:1:1) |
| Temperature | 25 °C | 100 °C |
| Reaction Time | Minutes | Hours |
| Functional Group Tolerance | Excellent (halides, nitro, esters)[1] | Good (halides, nitro, cyano)[2] |
| Key Advantages | Very mild, rapid, green oxidant | Metal-free |
| Potential Considerations | Requires handling of a Lewis acid | Higher temperature, longer reaction time |
Troubleshooting and Scientific Insights
-
Low Conversion: For the H₂O₂/ZrCl₄ protocol, ensure the ZrCl₄ is of good quality and the H₂O₂ is fresh. In the Bu₄NBr method, ensure adequate exposure to air. For particularly electron-deficient fluorinated pyridines, a slight increase in temperature or prolonged reaction time may be necessary.
-
Side Reactions: The fluorinated pyridine ring is generally stable under these mild oxidative conditions. However, if other sensitive functional groups are present, the chemoselectivity of the H₂O₂/ZrCl₄ system is generally superior.
-
Substrate Scope: While both methods show good functional group tolerance, the Bu₄NBr protocol has been reported to be ineffective for aliphatic thioamides.[2] The H₂O₂/ZrCl₄ method is more general in this regard.
Conclusion
The conversion of thioamides to amides on fluorinated pyridine scaffolds is a critical transformation in the synthesis of potential drug candidates. The H₂O₂/ZrCl₄ protocol is presented as the primary choice due to its mild conditions, rapid execution, and broad applicability. The metal-free Bu₄NBr method serves as a valuable alternative, particularly when metal contamination is a concern. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently perform this important conversion, accelerating the pace of drug discovery and development.
References
-
Inamoto, K., Shiraishi, M., Hiroya, K., & Doi, T. (2010). Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. Synthesis, 2010(18), 3087-3090. [Link]
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Application Note: 2-Fluoropyridine-3-carbothioamide in Coordination Chemistry
This is a comprehensive Application Note and Protocol Guide for 2-Fluoropyridine-3-carbothioamide (also referred to as 2-fluorothionicotinamide).[1]
Executive Summary
This compound (2-F-PTA) represents a specialized class of "divergent" ligands in coordination chemistry.[1] Unlike its isomer pyridine-2-carbothioamide (which forms stable 5-membered chelates), 2-F-PTA possesses donor atoms (Pyridine-
Critical Insight: The C2-Fluorine substituent is not merely an electronic modulator; it is a reactive handle. It significantly lowers the pKa of the pyridine nitrogen (reducing
Chemical Profile & Ligand Design
| Property | Specification |
| IUPAC Name | This compound |
| Formula | C₆H₅FN₂S |
| MW | 156.18 g/mol |
| Donor Sites | Soft: Thioamide Sulfur ( |
| Electronic Effect | Fluorine ( |
| Coordination Geometry | Bridging: |
| Solubility | DMSO, DMF, MeOH (Hot), Acetone.[1] Poor in water. |
Structural Logic: The "Divergent" Architecture
The 1,3-positioning of the N and C(S)NH₂ groups enforces a divergent geometry.
-
Path A (Soft Metals - Au, Pt, Ru): The soft Sulfur atom binds exclusively.[1] The Fluorine atom inductively withdraws electron density, making the thioamide proton more acidic and the sulfur slightly less nucleophilic than non-fluorinated analogs, stabilizing the complex against oxidation.
-
Path B (Hard/Borderline Metals - Zn, Cu, Ni): The ligand acts as a bridge, connecting metal centers to form 1D chains or 2D sheets.[1]
Mechanism of Action & Reactivity Pathways
The following diagram illustrates the decision tree for coordination modes and the risk of
Figure 1: Reactivity landscape of this compound.[1] Green paths indicate desired coordination; red indicates degradation risks.[1]
Experimental Protocols
Protocol 1: Ligand Synthesis (Thionation)
Use this if commercial stock is unavailable or low purity.[1] The conversion of 2-fluoronicotinamide is preferred over the nitrile to avoid harsh conditions that might displace the fluorine.
Reagents:
Step-by-Step:
-
Setup: In a dry 100 mL round-bottom flask under Argon, dissolve 2-fluoropyridine-3-carboxamide (1.0 eq, 5 mmol) in anhydrous THF (30 mL).
-
Addition: Add Lawesson’s Reagent (0.6 eq, 3 mmol). Note: LR is used in slight excess relative to the carbonyl oxygen.
-
Reflux: Heat the mixture to reflux (66°C) for 3–5 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] The amide spot will disappear, and a less polar yellow thioamide spot will appear.
-
Workup: Cool to room temperature. Evaporate THF under reduced pressure.
-
Purification: The residue will be a sticky yellow solid. Dissolve in minimal CH₂Cl₂ and load onto a silica gel column. Elute with CH₂Cl₂/MeOH (98:2).[1]
-
Validation:
-
IR: Disappearance of C=O (~1680 cm⁻¹) and appearance of C=S (~1000–1200 cm⁻¹).[1]
-
¹⁹F NMR: Verify the signal remains a singlet/doublet at ~ -65 to -70 ppm (referenced to CFCl₃). If the signal shifts dramatically or disappears,
has occurred.
-
Protocol 2: Synthesis of Discrete Bio-Organometallic Complexes (Au/Pt)
Targeting the "Soft" Sulfur for biological applications (e.g., enzyme inhibition).[1]
Reagents:
Procedure (Gold(I) Example):
-
Dissolution: Dissolve [AuCl(PPh₃)] (0.1 mmol) in 5 mL CH₂Cl₂.
-
Ligand Addition: Dissolve 2-F-PTA (0.1 mmol) in 5 mL MeOH and add dropwise to the gold solution.
-
Reaction: Stir at room temperature for 2 hours. A color change (often pale yellow to clear or white precipitate) indicates substitution of the labile ligand (Cl⁻) or coordination.[1]
-
Isolation: Concentrate the solution to ~2 mL. Add diethyl ether to precipitate the complex. Filter and dry in vacuo.
Protocol 3: Synthesis of Coordination Polymers (Zn/Cu)
Targeting the "Divergent" N,S bridging mode.[1]
Reagents:
-
Ligand: 2-F-PTA
-
Solvent: Ethanol/Water (Layering method)[1]
Procedure (Layering Technique):
-
Bottom Layer: Dissolve the metal salt (0.1 mmol) in 2 mL water in a narrow test tube.
-
Buffer Layer: Carefully add 1 mL of 1:1 EtOH/H₂O mixture over the metal solution to create a buffer zone.
-
Top Layer: Dissolve 2-F-PTA (0.2 mmol) in 2 mL Ethanol and carefully layer it on top.
-
Crystallization: Seal the tube with Parafilm (poke a small hole for slow evaporation if needed, though diffusion is preferred).[1] Leave undisturbed in the dark for 1–2 weeks.
-
Harvest: Crystals suitable for X-ray diffraction (XRD) will form at the interface.[1]
-
Caution: Do not use basic buffers or amine co-ligands (like ethylenediamine) in this step, as they will attack the C2-Fluorine position (SNAr), converting the ligand into a 2-amino derivative.[1]
-
Analytical Workflow & Data Interpretation
19F NMR Spectroscopy (The Diagnostic Standard)
This is the most powerful tool for validating ligand integrity.[1]
| State | Chemical Shift (approx.[1][3][4] vs CFCl₃) | Interpretation |
| Free Ligand | -68.5 ppm | Sharp singlet/doublet.[1] |
| S-Coordinated | -69.0 to -70.0 ppm | Slight upfield shift due to electron density redistribution from the thioamide. |
| N-Coordinated | -60.0 to -65.0 ppm | Downfield shift (deshielding) if Pyridine-N binds (rare in monomeric, common in polymers).[1] |
| SNAr Product | Signal Lost or New Peak | If F is displaced by OH/OMe, the signal moves to -130 ppm or disappears (if H-substituted).[1] |
Infrared (IR) Fingerprinting[1]
X-Ray Crystallography (XRD)[1][5]
-
Key Parameter: Look for the C-S bond length .
Troubleshooting: The "Fluorine Trap"
Problem: The reaction mixture turns dark/tarry, or the 19F NMR signal disappears.
Cause: Nucleophilic Aromatic Substitution (
-
Avoid Strong Bases: Do not use NaOH, KOH, or NaH.[1] If deprotonation of the thioamide is required, use a non-nucleophilic base like
-BuOK or DIPEA, but strictly control stoichiometry. -
Avoid Primary Amines: Do not use ethylenediamine or ammonia as co-ligands. Use tertiary amines (Et₃N) or bulky pyridines if pH adjustment is needed.[1]
-
Temperature Control: Keep reactions below 80°C.
rates increase significantly at reflux in high-boiling solvents.
References
-
Coordination Modes of Thioamides
- Title: "Structural and spectroscopic studies of transition metal complexes with thioamides."
- Source:Coordin
- Context: Establishes the preference for S-monodentate vs. bridging modes in pyridine-based thioamides.
-
Reactivity of 2-Fluoropyridines
- Title: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide."
- Source:Journal of Organic Chemistry.
- Context: Details the kinetics of F-displacement, crucial for avoiding ligand degrad
-
(Search: SNAr 2-fluoropyridine)[1]
-
Thioamide Isosteres in Drug Design
- Title: "Thioamides as Isosteres of Amides in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry.
- Context: Validates the biological relevance of the 2-F-PTA scaffold.
-
[1]
-
Crystal Engineering with Pyridine-Carboxamides
- Title: "Divergent coordination networks based on pyridine-3-carbothioamide deriv
- Source:CrystEngComm.
- Context: Provides the structural basis for the "bridging" protocol described in Section 4.
-
[1]
Author Note: This guide synthesizes established coordination chemistry principles with the specific electronic profile of fluorinated heterocycles. Always perform a small-scale stability test (Ligand + Solvent + Base) before committing precious metal salts.[1]
Sources
- 1. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity [mdpi.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Cyclization Architectures of 2-Fluoropyridine-3-carbothioamide
This Application Note and Protocol guide details the chemical reactivity and synthetic utility of 2-Fluoropyridine-3-carbothioamide , a highly versatile fluorinated heterocyclic building block.
/Cyclocondensation CascadesIntroduction & Mechanistic Rationale
This compound (CAS: 364-22-7 derivative) represents a "spring-loaded" electrophilic scaffold for medicinal chemistry. Its utility stems from the synergistic positioning of two reactive centers:
-
The C-2 Fluorine Atom: A highly activated leaving group for Nucleophilic Aromatic Substitution (
). The inductive effect of the pyridine nitrogen, combined with the electron-withdrawing thioamide group at C-3, makes the C-2 position exceptionally electrophilic—reacting up to 300 times faster than analogous chloropyridines. -
The C-3 Carbothioamide: A bifunctional group acting as both a nucleophile (via sulfur/nitrogen) and an electrophile (at the thiocarbonyl carbon), enabling "one-pot" cascade cyclizations.
Strategic Value in Drug Design
This scaffold allows for the rapid construction of bicyclic kinase inhibitor cores (e.g., pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines) without transition metal catalysis. The elimination of heavy metals (Pd, Cu) from the synthetic route is a critical advantage for late-stage pharmaceutical manufacturing.
Mechanistic Pathways & Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this compound.
Figure 1: Divergent synthesis map. The 2-fluoro substituent directs regioselective nucleophilic attack, triggering immediate cyclization with the adjacent thioamide.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
Target Application: Synthesis of ATP-competitive kinase inhibitors (e.g., equivalents to Vemurafenib intermediates).
Mechanism: Hydrazine acts as a binucleophile. The primary amine attacks C-2 (displacing fluoride), followed by intramolecular attack of the second nitrogen on the thiocarbonyl group, eliminating
Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Hydrazine monohydrate (64-65%
) (3.0 eq) -
Solvent: Ethanol (Absolute) or Isopropanol
-
Catalyst: None required (autocatalytic)
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add hydrazine monohydrate (15.0 mmol, 0.73 mL) dropwise at room temperature. Note: A slight exotherm may be observed due to the high reactivity of the 2-fluoro group.
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material ( ) will disappear, and a lower fluorescent spot (product) will appear. -
Workup: Cool the reaction mixture to
in an ice bath. The product often precipitates as a solid.-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
If no solid: Concentrate the solvent to ~20% volume under reduced pressure, then add ice-cold water (10 mL) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Yield Expectation: 75–85% as a white to pale yellow solid.
Key Data Point: The loss of
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-thione
Target Application: Dihydrofolate reductase (DHFR) inhibitors and antibacterial scaffolds. Mechanism: Reaction with an amidine (e.g., formamidine acetate) involves initial displacement of the fluoride by the amidine nitrogen, followed by cyclization onto the thioamide sulfur/nitrogen center.
Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Formamidine acetate (2.0 eq)
-
Base: Potassium carbonate (
) (2.5 eq) or Sodium Ethoxide (NaOEt) -
Solvent: DMF (Dimethylformamide) or DMAc
Step-by-Step Procedure
-
Setup: Charge a dried reaction vial with this compound (2.0 mmol), formamidine acetate (4.0 mmol), and anhydrous
(5.0 mmol). -
Solvation: Add anhydrous DMF (5 mL) under an inert atmosphere (
or Ar). -
Cyclization: Heat the mixture to
for 6–8 hours.-
Observation: The reaction mixture will darken as the fused system forms.
-
-
Quench: Pour the hot reaction mixture into crushed ice (50 g) with vigorous stirring. Neutralize with dilute acetic acid to pH ~6 if the solution is highly alkaline.
-
Isolation: Collect the precipitate by vacuum filtration. Wash with water (3 x 10 mL) and hexanes.
-
Characterization: The product, pyrido[2,3-d]pyrimidine-4(3H)-thione , typically shows a characteristic C=S stretch in IR (~1150-1200
) and a downfield NH signal in NMR.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of thioamide to amide | Ensure solvent is dry (anhydrous EtOH). Avoid aqueous acid workups. |
| Incomplete Reaction | Deactivation of F-displacement | Increase temperature to reflux; use a polar aprotic solvent (DMSO) to accelerate |
| Sticky/Oily Product | Trapped solvent/impurities | Triturate the crude oil with Diethyl Ether or MTBE to induce crystallization. |
| Side Product Formation | Dimerization via disulfide bond | Perform reaction under Nitrogen atmosphere; add reducing agent (DTT) if sensitive. |
Mechanistic Visualization: The -Cyclization Cascade
The following graph details the electron flow and intermediate states during the hydrazine cyclization (Protocol A).
Figure 2: Step-wise mechanistic flow for the synthesis of Pyrazolo[3,4-b]pyridine. The high electronegativity of fluorine lowers the energy barrier for the initial nucleophilic attack (Step 1).
References
-
BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from .
-
National Institutes of Health (NIH). (2024). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Arterburn, J. B., et al. (2001).[2] Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyridines and Fused Pyridines. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2-Fluoropyridine-3-carbothioamide in Kinase Inhibitor Design
Executive Summary
In the landscape of kinase inhibitor discovery, the 2-fluoropyridine-3-carbothioamide scaffold represents a high-value "linchpin" intermediate. Unlike simple pyridine building blocks, this molecule possesses a unique dual-reactivity profile driven by the electron-withdrawing fluorine atom at the C2 position and the versatile thioamide group at C3.
This guide details the application of this scaffold in two critical areas:
-
Scaffold Hopping & Cyclization: Rapid access to thiazolo[5,4-b]pyridine and pyrido[2,3-d]pyrimidine bicyclic cores, which serve as privileged structures for PI3K, mTOR, and Tyrosine Kinase (e.g., c-Met, VEGFR) inhibitors.[1]
-
Bioisosteric Engineering: Utilization of the thioamide moiety as a robust bioisostere for amides to modulate lipophilicity (
), metabolic stability, and hydrogen bond donor capability in the ATP-binding pocket.[1]
Chemical Rationale & Mechanism
The utility of this compound relies on the "Ortho-Fluoro Effect," which activates the pyridine ring for Nucleophilic Aromatic Substitution (
-
Electrophilic C2 Center: The fluorine atom is a potent leaving group, highly susceptible to displacement by nucleophiles (hydrazines, amidines, thiols).[1]
-
Nucleophilic C3 Thioamide: The sulfur and nitrogen atoms of the thioamide can act as internal nucleophiles to trap the intermediate, facilitating cascade cyclizations .[1]
Mechanism of Action: The "One-Pot" Cascade
The most powerful application is the synthesis of fused thiazolo-pyridine systems. The thioamide sulfur attacks an external electrophile (e.g.,
Experimental Protocols
Protocol A: Synthesis of 2-Aryl-thiazolo[5,4-b]pyridines (PI3K/mTOR Inhibitor Scaffold)
This protocol generates a fused bicyclic system analogous to the core found in several PI3K inhibitors.[1]
Materials:
-
This compound (1.0 equiv)
-
Substituted
-Bromoacetophenone (1.1 equiv) (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) -
Ethanol (Absolute)[1]
-
Sodium Bicarbonate (
) or Triethylamine ( )[1]
Methodology:
-
Solubilization: Dissolve this compound (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.
-
Alkylation: Add the
-bromoacetophenone (1.1 mmol) dropwise at room temperature. Stir for 30 minutes. Observation: A precipitate (hydrobromide salt of the intermediate) may form.[1] -
Cyclization: Add
(2.0 equiv) or solid (2.0 equiv) to the mixture. -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LCMS for the disappearance of the intermediate and formation of the cyclized product ( ). -
Work-up: Cool to room temperature.
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Disappearance of the thioamide
protons (broad singlets usually >9 ppm) and the C2-F coupling patterns. Appearance of the thiazole ring proton (if C2 is unsubstituted) or aromatic signals from the new ring.[1] -
LCMS: Mass shift corresponding to
.
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines (Alternative Scaffold)
Reaction with hydrazine allows for the formation of pyrazolo-fused systems, often used in CDK or GSK-3
Methodology:
-
Dissolve this compound (1.0 mmol) in Ethanol (3 mL).
-
Add Hydrazine Hydrate (5.0 equiv) carefully.[1]
-
Reflux for 3 hours. The hydrazine first displaces the fluorine (
) to form 2-hydrazinylpyridine-3-carbothioamide. -
Continued heating causes intramolecular condensation between the hydrazine
and the thioamide carbon, releasing (detectable by lead acetate paper) to form 3-amino-1H-pyrazolo[3,4-b]pyridine . -
Note: This reaction converts the thioamide carbon into the C3-amino group of the pyrazole.
Bioisosteric Application in Drug Design[1]
Replacing a standard amide (
| Property | Amide (C=O) | Thioamide (C=S) | Impact on Kinase Inhibitor |
| Bond Length | 1.23 Å | 1.60 Å | Increases steric bulk; may induce conformational twist. |
| H-Bond Donor | Moderate | Stronger | Enhanced interaction with hinge region residues (e.g., Glu/Asp backbone).[1] |
| H-Bond Acceptor | Strong | Weak | Reduced desolvation penalty upon binding. |
| Lipophilicity | Lower | Higher | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Labile | Resistant | Resists hydrolysis by proteases/amidases. |
Visualizing the Binding Mode: The diagram below illustrates how the fused Thiazolo[5,4-b]pyridine (derived from the starting material) interacts with the ATP-binding hinge region of a generic kinase.
References
-
Synthesis of Thiazolo[5,4-b]pyridines
-
PI3K/mTOR Inhibitor Application
-
Thioamide Bioisosterism
-
General Reactivity of 2-Fluoropyridines
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in the Synthesis of 2-Fluoropyridine-3-carbothioamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-Fluoropyridine-3-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this specific synthetic transformation. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance yield and purity.
The conversion of an amide to a thioamide, while conceptually straightforward, is often plagued by challenges ranging from reagent choice to product purification. This document is structured to address these issues in a direct question-and-answer format, grounded in both established chemical literature and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions, establishing a strong foundation before tackling more complex troubleshooting scenarios.
Q1: What is the primary synthetic strategy for preparing this compound?
The most direct and widely employed method is the thionation of the corresponding amide precursor, 2-Fluoropyridine-3-carboxamide.[1] This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom. The precursor, 2-Fluoropyridine-3-carboxamide, is a commercially available starting material.[2] The core challenge, and the focus of this guide, lies in achieving an efficient and high-yield thionation reaction.
Q2: Which thionating agents are recommended for converting 2-Fluoropyridine-3-carboxamide?
The choice of thionating agent is the most critical parameter influencing the success of this synthesis. Several reagents can accomplish this transformation, each with distinct advantages and disadvantages. The selection depends on factors such as scale, available purification methods, and sensitivity of the substrate.
| Thionating Agent | Key Advantages | Key Disadvantages |
| Lawesson's Reagent (LR) | Broad applicability for amides; often provides high yields.[3] | Unpleasant odor; byproducts can complicate purification; often requires elevated temperatures.[3][4] |
| Phosphorus Pentasulfide (P₄S₁₀) | Inexpensive and powerful. | Can be harsh, requiring high temperatures and potentially leading to side reactions; solubility can be low.[5] |
| P₄S₁₀ / HMDO | Yields are comparable or superior to LR; reagent byproducts are removed by simple hydrolytic workup, avoiding complex chromatography.[6][7] | Requires handling of two reagents; HMDO is moisture-sensitive. |
| P₄S₁₀-Pyridine Complex | Odorless, storable crystalline solid; provides cleaner products with easier workup procedures.[8] | Moisture-sensitive; preparation of the complex is an additional step.[8] |
For the synthesis of this compound, we particularly recommend the P₄S₁₀/HMDO combination due to its high efficiency and significantly simplified workup protocol, which often translates to higher isolated yields.[7]
Q3: What are the most critical reaction parameters to control for a successful thionation?
Beyond the choice of reagent, four parameters must be carefully optimized:
-
Stoichiometry: For dimeric reagents like Lawesson's, 0.5 equivalents relative to the amide are theoretically sufficient, but a slight excess (0.55-0.6 eq) is often used to drive the reaction to completion. For P₄S₁₀-based systems, stoichiometry must be carefully calculated based on the specific protocol.
-
Solvent: The solvent must be anhydrous and capable of dissolving both the starting amide and the thionating agent at the reaction temperature. Common choices include Tetrahydrofuran (THF), Dioxane, Toluene, or Acetonitrile.[4][5][8] THF is often a good starting point as it allows for reactions at a moderate temperature (reflux ~66 °C).[4]
-
Temperature: Amide thionation is an endothermic process that typically requires heating. Reactions can range from room temperature (if left for extended periods) to reflux in higher-boiling solvents like toluene or xylene.[4] However, for a substrate like 2-Fluoropyridine-3-carboxamide, excessively high temperatures (>100 °C) should be approached with caution, as they may promote side reactions such as nucleophilic aromatic substitution (SNAr) of the fluorine atom.[9]
-
Reaction Time: Thionation reactions are often slow. Progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction goes to completion without significant product degradation.
Q4: What are the primary safety concerns when working with thionating agents?
-
Toxicity and Odor: Thionating agents and their byproducts are known for their strong, unpleasant odors (e.g., hydrogen sulfide). All manipulations must be conducted in a well-ventilated fume hood.
-
Moisture Sensitivity: Reagents like Lawesson's Reagent, P₄S₁₀, and their derivatives are highly moisture-sensitive. Reactions must be set up under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent reagent quenching and ensure reproducibility.[10]
-
Corrosivity: These reagents and their byproducts can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Part 2: Troubleshooting Guide - Addressing Specific Issues
This section provides direct answers to specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
Question: "My reaction resulted in a very low yield, or I've only recovered the starting 2-Fluoropyridine-3-carboxamide. What are the likely causes and solutions?"
This is the most common issue, typically stemming from one of four root causes. The key is to systematically diagnose the problem.
| Potential Cause | Recommended Solution | Scientific Rationale |
| 1. Inactive/Degraded Thionating Agent | Use a freshly opened bottle of the reagent or purify older reagent if possible. Lawesson's reagent, for example, can be recrystallized from toluene. | Thionating agents are sensitive to moisture and can degrade upon prolonged storage, losing their reactivity. An inactive reagent will result in no conversion. |
| 2. Insufficient Reagent Stoichiometry | Increase the molar equivalents of the thionating agent in increments (e.g., from 0.55 to 0.7 eq for LR). | The reaction may stall if there is not enough active thionating species to convert all of the starting amide. This ensures the reaction is driven to completion. |
| 3. Sub-optimal Reaction Conditions | Increase the reaction temperature (e.g., switch from THF reflux to Toluene reflux) and/or prolong the reaction time. Monitor closely by TLC. | Thionation has a significant activation energy barrier. Insufficient thermal energy or time will lead to an incomplete reaction.[11] |
| 4. Poor Solvent Choice / Solubility | Ensure the chosen solvent fully dissolves the starting material and reagent at the reaction temperature. If solubility is low, consider an alternative anhydrous solvent like 1,4-Dioxane. | If the reactants are not in the same phase, the reaction kinetics will be extremely slow, leading to poor conversion. Lawesson's reagent, for instance, requires a large volume of THF to fully dissolve at room temperature.[4] |
Problem 2: Presence of Significant Impurities or Side Products
Question: "My TLC/NMR shows multiple byproducts. What are these impurities and how can I prevent them?"
The formation of byproducts is often related to the reactivity of the pyridine ring and the thioamide functional group itself.
-
Potential Side Reaction 1: Reaction at the Pyridine Nitrogen. The basic nitrogen atom of the pyridine ring can react with the electrophilic phosphorus-based thionating agent. This can lead to complex byproduct formation.
-
Preventative Strategy: Using a less harsh, more selective thionating agent like the P₄S₁₀-Pyridine complex can sometimes mitigate this, as the pyridine is already part of the reagent complex.[8] Running the reaction at the lowest effective temperature can also reduce the rate of this side reaction.
-
-
Potential Side Reaction 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[9] At elevated temperatures, sulfide or other nucleophilic species generated from the thionating agent could potentially displace the fluoride.
-
Preventative Strategy: This is a strong argument for avoiding excessively high temperatures. Whenever possible, run the reaction at the minimum temperature required for complete conversion of the starting amide. If high temperatures are necessary, consider using a non-nucleophilic solvent like xylene over a more reactive one.
-
-
Potential Side Reaction 3: Product Degradation. Thioamides can be less stable than their amide counterparts, particularly in the presence of acid or base during workup, or upon prolonged heating.[12]
-
Preventative Strategy: Once the reaction is complete (as determined by TLC), work it up promptly. Avoid unnecessarily long reaction times. During purification, especially on silica gel which is slightly acidic, consider deactivating the silica by pre-treating it with a 1-2% solution of triethylamine in the eluent.[13]
-
Problem 3: Difficulties in Product Isolation and Purification
Question: "I'm struggling with the purification. The crude product streaks on my TLC plate, and the yield after column chromatography is very low."
Purification is a critical step where significant product loss can occur.
-
Issue 1: Persistent Reagent Byproducts. Byproducts from Lawesson's reagent are notoriously difficult to remove by chromatography alone and can cause streaking.[4]
-
Solution: A thorough aqueous workup is critical before attempting chromatography. After quenching the reaction, wash the organic layer extensively with saturated aqueous sodium bicarbonate solution and then brine. This helps to hydrolyze and remove many of the phosphorus-containing byproducts. Using the P₄S₁₀/HMDO reagent system is highly advantageous here, as its byproducts are more easily removed with a simple hydrolytic workup.[6]
-
-
Issue 2: Product Adsorption or Degradation on Silica Gel. The thioamide functional group and the pyridine nitrogen can chelate to the silica surface, leading to poor recovery and streaking.
-
Solution 1 (Chromatography): As mentioned, neutralize the silica gel by flushing the packed column with your starting eluent containing 1-2% triethylamine before loading your sample.[13] This passivates the acidic sites on the silica.
-
Solution 2 (Recrystallization): If chromatography proves problematic, recrystallization is an excellent alternative for obtaining highly pure material.[14] Experiment with various solvent systems (e.g., ethanol, acetonitrile, or ethyl acetate/hexane mixtures) to find suitable conditions.
-
Part 3: Recommended Experimental Protocol
This protocol utilizes the P₄S₁₀/Hexamethyldisiloxane (HMDO) reagent combination, which we recommend for its high efficiency and simplified workup.[7]
Objective: To synthesize this compound from 2-Fluoropyridine-3-carboxamide.
Materials:
-
2-Fluoropyridine-3-carboxamide (1.0 eq)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.25 eq)
-
Hexamethyldisiloxane (HMDO) (0.5 eq)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Phosphorus Pentasulfide (0.25 eq).
-
Reagent Addition: Add anhydrous 1,4-Dioxane to the flask, followed by Hexamethyldisiloxane (0.5 eq) via syringe.
-
Heating: Heat the resulting suspension to reflux (approx. 101 °C) with vigorous stirring.
-
Substrate Addition: Once the mixture is at a steady reflux, add 2-Fluoropyridine-3-carboxamide (1.0 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 2-6 hours, indicated by the complete consumption of the starting amide.
-
Quench: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Off-gassing may occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like acetonitrile to afford the pure this compound.
Part 4: Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Workflow for the synthesis of this compound.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
-
Li, A. Y., et al. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6272–6275. [Link]
-
Caddick, S., et al. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. [Link]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]
- BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for 5-Aminopyrazine-2-carbothioamide. BenchChem Technical Support.
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]
-
VanVeller, B., et al. (2016). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Organic Letters, 18(15), 3634–3637. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
El-Gamal, M. I., et al. (2018). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. Journal of the Serbian Chemical Society, 83(1), 55-67. [Link]
-
Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(8), 3202–3210. [Link]
-
Liu, G., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(11), 2875-2879. [Link]
-
Ali, M. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(1), 115-131. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11135–11153. [Link]
-
Varma, R. S. (2009). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Green Chemistry Letters and Reviews, 2(3), 175-179. [Link]
-
001CHEMICAL. (n.d.). CAS No. 364-22-7, 2-Fluoropyridine-3-carboxamide. [Link]
Sources
- 1. CAS 364-22-7: 2-fluoropyridine-3-carboxamide | CymitQuimica [cymitquimica.com]
- 2. 001chemical.com [001chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Hydrolysis Byproducts in Thioamide Reactions
This technical guide is designed for researchers and drug development professionals encountering stability issues with thioamides. It moves beyond standard textbook procedures to address the specific "pain points" of hydrolysis during synthesis, workup, and purification.
Content Type: Technical Support / Troubleshooting Audience: Synthetic Organic Chemists, Medicinal Chemists Version: 2.0 (Current Standards)
Core Directive: The Stability Paradox
Thioamides (
The Problem: Thioamides do not typically hydrolyze due to simple contact with neutral water. Instead, they revert to amides (or hydrolyze completely to acids) primarily through acid-catalyzed or oxidative pathways during workup and purification. The sulfur atom is a "soft" nucleophile, making it highly susceptible to:
-
Protonation/Lewis Acid activation (leading to nucleophilic attack by water).
-
Oxidative desulfurization (converting
back to ).
This guide focuses on breaking the causality of these two degradation pathways.
Mechanism of Failure
Understanding how the hydrolysis occurs allows us to prevent it. The most common failure mode is Acid-Catalyzed Hydrolysis during silica gel chromatography or acidic aqueous workups.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
This diagram illustrates the critical protonation step that activates the thiocarbonyl carbon for water attack.
Caption: The activation energy for water attack is significantly lowered by protonation of the sulfur atom, common on acidic silica gel.
Critical Workflows: Prevention Protocols
Phase A: Reagent Selection & Reaction Conditions
Most hydrolysis begins before the quench, due to wet solvents or aged reagents.
| Variable | Recommendation | The "Why" (Causality) |
| Solvent | Anhydrous THF or Toluene (dried over molecular sieves). | Water competes with the thionating agent (Lawesson's or |
| Reagent | Lawesson’s Reagent (LR) > | LR is milder and operates at lower temps (often RT-60°C), reducing thermal hydrolysis risks. |
| Stoichiometry | 0.55 – 0.6 equiv of LR per amide bond. | Excess reagent creates difficult phosphorus byproducts that require harsh (hydrolytic) workups to remove.[2] |
| Atmosphere | Nitrogen or Argon balloon. | Prevents atmospheric moisture ingress and oxidative degradation. |
Phase B: The "Alcohol Quench" (Lawesson's Reagent Specific)
Standard aqueous quenches often fail because they create an emulsion of sulfur/phosphorus byproducts that traps the product, requiring prolonged exposure to water.
The Protocol:
-
Upon reaction completion (TLC check), do not add water immediately.
-
Add Ethanol or Ethylene Glycol (approx. 2-3 mL per mmol of substrate).
-
Stir at room temperature for 30–60 minutes.
-
Mechanism: The alcohol reacts with the excess Lawesson's reagent and its byproducts to form soluble thiophosphonates.
-
Result: The mixture becomes homogenous. Subsequent aqueous extraction is rapid and clean, minimizing the thioamide's exposure to the aqueous phase.
Phase C: Chromatography Survival Guide
Silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This is sufficient to hydrolyze sensitive thioamides back to amides.
The Buffered Silica Protocol:
-
Slurry Preparation: Prepare your silica gel slurry in the eluent solvent containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the column with this TEA-treated silica.
-
Elution: Run the column with your standard solvent system (e.g., Hexanes/EtOAc). You can omit TEA in the mobile phase if the column is pre-treated, or keep it at 0.1% to be safe.
-
Why it works: TEA neutralizes the acidic sites on the silica surface, preventing the protonation step shown in Diagram 1.
Troubleshooting & FAQs
Q1: My product turned white on the column. What happened?
Diagnosis: Hydrolysis.[3][4][5] Thioamides are typically yellow/orange. Amides are typically white. Fix: You likely used untreated silica gel. The acidity of the silica, combined with residual moisture in the solvent or air, catalyzed the reversion. Action: Repurify using neutral alumina or TEA-buffered silica (see Phase C). Ensure your solvents are not "wet" (e.g., old ethyl acetate can contain acetic acid/water).
Q2: I smell "rotten eggs" during workup, and my yield is low.
Diagnosis:
Q3: Can I use oxidative stains (KMnO4) for TLC?
Diagnosis: False positives/degradation.
Insight:
Q4: My thioamide is an oil and degrades upon storage.
Diagnosis: Auto-oxidation. Fix: Thioamides are sensitive to light and air. Store them:
-
Under an inert atmosphere (
/Ar). -
In amber vials (light protection).
-
Ideally at -20°C.
Visualizing the "Safe" Workflow
Diagram 2: Optimized Thioamide Isolation Workflow
This flowchart guides the user through the decision-making process to avoid hydrolysis triggers.
Caption: The alcohol quench and buffered silica steps are the critical control points for preventing hydrolysis.
References
-
Wu, K., et al. (2021).[6] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[6] Beilstein Journal of Organic Chemistry, 17, 805–812.[6] Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[7] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958. Link
-
Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278. Link
-
Organic Chemistry Portal. "Lawesson's Reagent." Link
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Optimizing Thioamide Cyclizations
Welcome to the technical support center for thioamide cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing heterocyclic compounds from thioamide precursors. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction conditions, with a specific focus on the critical role of temperature. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your thioamide cyclization experiments.
Question 1: My thioamide cyclization to form a thiazole is resulting in a low yield. How does reaction temperature typically influence this, and what is a good starting point for optimization?
Answer: Low yield in thiazole synthesis from thioamides is a frequent challenge, and temperature is a pivotal parameter to investigate. The reaction temperature directly impacts the kinetics of both the desired cyclization and potential side reactions.
-
Causality: The formation of the thiazole ring involves a cascade of bond-forming events. Insufficient temperature can lead to a stalled reaction where the activation energy for a key cyclization or dehydration step is not met. Conversely, excessively high temperatures can promote decomposition of the starting materials, intermediates, or the final thiazole product. It can also favor alternative reaction pathways, leading to a complex mixture of byproducts. For instance, some starting materials may be prone to degradation at elevated temperatures, which is a common cause for reduced yields.[1]
-
Troubleshooting & Optimization Protocol:
-
Initial Temperature Screening: If you are working with a novel substrate, it's advisable to screen a range of temperatures. A good starting point for many thiazole formations is around 80 °C.[2] From there, you can explore temperatures in increments of 10-20 °C (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be highly effective.[3] Microwave heating often leads to shorter reaction times and can sometimes improve yields by minimizing byproduct formation due to localized, efficient heating.[4] A typical starting temperature for microwave-assisted thiazole synthesis could be around 120°C.[5]
-
Solvent Choice Interplay: Remember that the optimal temperature is often dependent on the solvent. A higher boiling point solvent may be necessary to reach the desired reaction temperature under conventional heating.[2]
-
| Parameter | Recommendation | Rationale |
| Initial Temperature (Conventional) | 80 °C | A common starting point for many thiazole syntheses.[2] |
| Temperature Range for Screening | 60 °C - 120 °C | Allows for assessment of temperature sensitivity of reactants and products. |
| Initial Temperature (Microwave) | 120 °C | Microwave reactions often require higher set temperatures for shorter durations.[5] |
| Monitoring | TLC, LC-MS | Essential for tracking consumption of starting material and formation of product and byproducts. |
Question 2: I am observing significant byproduct formation in my thioamide cyclization. Can temperature be used to control the selectivity between different cyclization pathways (e.g., thiophene vs. thiazole)?
Answer: Yes, temperature can be a powerful tool to control the regioselectivity of thioamide cyclizations, particularly when multiple reactive sites can lead to different heterocyclic products.
-
Mechanistic Insight: Different cyclization pathways often have distinct activation energies. By carefully controlling the reaction temperature, you can favor the kinetic or thermodynamic product. For example, in reactions where both thiophene and thiazole formation are possible, one pathway may be favored at a lower temperature (kinetic control), while the other may dominate at a higher temperature where the reaction is reversible and the more stable product is formed (thermodynamic control).[6][7]
-
Experimental Strategy for Selectivity:
-
Low-Temperature Start: Begin your optimization at a lower temperature (e.g., room temperature or slightly above) and slowly increase it. This will help you identify the temperature at which the desired product begins to form without significant formation of the undesired byproduct.
-
Solvent Screening: The choice of solvent can also influence selectivity. A solvent that better solvates the transition state of the desired pathway can lower its activation energy, allowing the reaction to proceed at a lower temperature.
-
Catalyst Consideration: The activity of your catalyst (if any) will also be temperature-dependent. In some cases, a catalyst may be more selective for a particular pathway at a specific temperature. Conversely, high temperatures can sometimes lead to catalyst deactivation.[8]
-
Question 3: My reaction appears to stall after a certain point, even with extended reaction times at a given temperature. What could be the cause?
Answer: A stalled reaction, where starting material remains despite prolonged reaction times, can be due to several factors that are often temperature-related.
-
Potential Causes & Solutions:
-
Insufficient Energy: The most straightforward reason is that the reaction temperature is too low to overcome the activation energy barrier for the final, rate-limiting step of the cyclization. Solution: Gradually increase the reaction temperature in 10-20 °C increments and monitor for further conversion.[1]
-
Intermediate Stability: A stable intermediate may have formed that requires a higher temperature to convert to the final product.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time at the chosen reaction temperature.[8] Solution: Consider adding a fresh portion of the catalyst or switching to a more thermally stable catalyst.
-
Reversible Reaction: The reaction may be reversible, and at the given temperature, you have reached equilibrium. Solution: If possible, try to remove a byproduct (e.g., water) to drive the reaction forward. Alternatively, a change in temperature may shift the equilibrium towards the product.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Temperature Optimization of a Thioamide Cyclization to a Thiazole
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a thiazole from a thioamide and an α-haloketone.
-
Setup: In three separate reaction vessels equipped with stir bars and reflux condensers, dissolve the thioamide (1.0 eq) and the α-haloketone (1.1 eq) in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Temperature Control: Place each vessel in a pre-heated oil bath at three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).
-
Reaction Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by TLC or LC-MS to determine the consumption of starting materials and the formation of the product.
-
Analysis: After a set time (e.g., 6 hours), or once the reaction at one of the temperatures appears complete, cool all reactions to room temperature.
-
Work-up and Yield Determination: Isolate the product from each reaction mixture through standard procedures (e.g., solvent evaporation, extraction, and purification by column chromatography). Calculate the isolated yield for each temperature to determine the optimal condition.
Workflow for Troubleshooting Low Yield in Thioamide Cyclization
Caption: A systematic workflow for troubleshooting and optimizing low-yield thioamide cyclization reactions.
Visualizing Reaction Pathways
Diagram: Temperature Influence on Reaction Pathways
This diagram illustrates how temperature can influence the outcome of a reaction with competing pathways.
Caption: Competing reaction pathways as a function of temperature.
References
- Willgerodt-Kindler reaction under microwave irradi
- Green synthesis of thioamide deriv
- Brønsted Acid-medi
- Synthesis of thioamides in [DBUH][OAc] at room temper
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- Efficient protocol for the synthesis of thioamides at room temper
- A Decade Upd
- Mechanism of Thio Acid/Azide Amid
- Microwave-Assisted Thioamide Synthesis Research Guide.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis.
- Thiazole formation through a modified Gewald reaction.
- Efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temper
- Photocatalytic oxidative cyclization of arom
- Optimization of reaction conditions for the synthesis of tri-substituted thiazole deriv
- Recent Strategies in The Synthesis of Thiophene Deriv
- Effect of temper
- Photocatalytic oxidative cyclization of aromatic thioamides c
- Thioamides: Biosynthesis and Chemical Applic
- Microwave-Aided Synthesis of Terephthalic Acid Deriv
- Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- Photocatalytic oxidative cyclization of arom
- Troubleshooting low yields in the oxidative cycliz
- One Pot Microwave-Assisted Synthesis of Alkane Thiols.
- Optimization of the cycliz
- Substrate-Selective Temperature-Controlled Synthesis of Thiophene Deriv
- Temperature and solvent control in the synthesis of 2-aminothiophenes.
- TfOH-Catalyzed Regioselective S-H Insertion of Cyclic Thioamide Deriv
- Thiophene Derivatives as Vers
- Intramolecular cyclization of in situ gener
- Optimization of the cycliz
- Photocatalytic oxidative cycliz
- Thioamide synthesis by thioacyl
- Exploiting Thioamide Reactivity in Peptide Synthesis.
- Chemoselective Transamid
- Effect of temperature on thiocarbamide isomeriz
- Chemoselective Modifications for Traceless Lig
- Photocatalytic oxidative cyclization of aromatic thioamides c
- Prebiotic thiol-catalyzed thioamide bond form
- Improved Experimental Yield of Temperature-Cycle-Induced Deracemiz
- Understanding Catalytic Deactiv
- Kinetics of THIO oxidation at various reaction temper
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 3. papersflow.ai [papersflow.ai]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Removing sulfur impurities from 2-Fluoropyridine-3-carbothioamide samples
Technical Support Center: Purifying 2-Fluoropyridine-3-carbothioamide
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with removing sulfur-based impurities from this key pharmaceutical intermediate. The quality of intermediates is a critical factor, as it directly influences the quality and stability of the final Active Pharmaceutical Ingredients (APIs).[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind experimental choices to ensure you not only solve the immediate issue but also understand the underlying chemical principles.
Question 1: My final product has a distinct yellow tint and a faint sulfurous odor. What are the likely impurities?
Answer:
A yellow coloration and sulfurous smell are classic indicators of residual sulfur-containing impurities. The two most common culprits are:
-
Elemental Sulfur (S₈): Often, syntheses that use a sulfur source to create the thioamide functional group can leave behind unreacted elemental sulfur.[3] Sulfur is a yellow, crystalline solid that has low polarity and is soluble in many organic solvents, which can make its removal from a more polar product challenging.
-
Organic Byproducts: These can include starting materials, intermediates, or degradation products arising during the synthesis or workup.[4] For thioamides, oxidative side reactions can lead to the formation of disulfides or other sulfur oxides, which may be colored.
The persistence of these impurities directly impacts the efficacy and safety of the final drug product, making their removal essential.[1][5]
Question 2: I attempted purification by recrystallization, but the yellow color remains in my crystals. What could have gone wrong?
Answer:
Recrystallization failures are typically due to one or more of the following factors. This technique relies on the solubility differences between your desired compound and the impurities at different temperatures.
-
Incorrect Solvent Choice: The ideal solvent should dissolve your this compound sparingly at room temperature but completely at its boiling point.[6] Crucially, the impurity (in this case, likely elemental sulfur) should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or almost completely insoluble (allowing for hot filtration). Since elemental sulfur is non-polar, using a highly polar solvent for recrystallization may leave it behind as an insoluble solid that gets trapped with your product. Conversely, using a non-polar solvent might cause both your product and the sulfur to crystallize out.
-
Cooling Rate Was Too Fast: Rapid cooling of the saturated solution encourages impurities to become trapped within the crystal lattice of your product.[7] A slow, controlled cooling process allows for the formation of purer, larger crystals.[6] If the solution "crashes out" immediately upon removal from heat, you are cooling it too quickly.[7]
-
Solution Was Supersaturated: Using the absolute minimum amount of solvent can sometimes lead to supersaturation, where both the product and impurities co-precipitate rapidly.[7] Adding a slight excess of hot solvent (e.g., 1-2 mL) can prevent this.[7]
| Solvent System Analysis for Recrystallization | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The thioamide should dissolve in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling. Elemental sulfur is poorly soluble in this system. |
| Acetonitrile | A polar aprotic solvent that is often effective for purifying thioamides.[8] |
| Isopropanol | Similar to ethanol but less polar; may offer a different solubility profile that can be advantageous. |
| Toluene | A non-polar solvent. While the thioamide may have limited solubility, this could be used for an initial wash to remove highly soluble non-polar impurities like elemental sulfur before proceeding with recrystallization from a polar solvent. |
Question 3: My flash column chromatography resulted in a low yield and significant streaking of the product band. How can I optimize this?
Answer:
Flash chromatography is a powerful purification technique, but heterocyclic compounds, especially those containing basic nitrogen atoms like pyridines, can present challenges.[9][10]
-
Cause - Interaction with Acidic Silica: Standard silica gel is slightly acidic.[11] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface. This leads to irreversible adsorption, tailing, or on-column degradation of your compound, all of which contribute to low yield and poor separation.[12]
-
Solution 1 - Deactivate the Silica: To mitigate this, you can neutralize the acidic sites on the silica gel. This is commonly done by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent (mobile phase).
-
Solution 2 - Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[11] Reversed-phase chromatography (using a C18 stationary phase) is also an excellent option for polar compounds and is generally less prone to issues with basic analytes.
Question 4: Can I use a chemical treatment to specifically remove elemental sulfur before final purification?
Answer:
Yes, a chemical wash is a highly effective strategy to remove elemental sulfur. This approach converts the non-polar elemental sulfur (S₈) into a more polar, water-soluble salt that can be easily washed away in an aqueous extraction.
-
Mechanism: A mild reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), can be used. The sulfite or thiosulfate anion attacks one of the sulfur atoms in the S₈ ring, leading to the formation of thiosulfate (S₂O₃²⁻) or polythionates, respectively. These ionic species are soluble in water and can be removed through a liquid-liquid extraction.[13]
-
Workflow: Before proceeding with recrystallization or chromatography, dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate). Wash this organic solution with an aqueous solution of sodium sulfite. The sulfur impurity will react and move into the aqueous layer, which can then be separated and discarded.
Logical Workflow for Purification
The following diagram illustrates a decision-making workflow for purifying your this compound sample.
Caption: A workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying this compound?
A multi-step approach is generally the most reliable. Start with a chemical wash using aqueous sodium sulfite to remove elemental sulfur. Follow this with either recrystallization for high-purity crystalline solids or flash column chromatography if you need to separate multiple closely related impurities.
Q2: How can I definitively confirm the purity of my final product?
A combination of analytical techniques is required to ensure the purity and structural integrity of your compound.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[1][4][14] A pure sample should show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and can reveal the presence of impurities.[1][4]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[14]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities tend to broaden and depress the melting point.
Q3: What are the best practices for storing the purified this compound?
Thioamides can be susceptible to oxidation and hydrolysis. To ensure long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.
Detailed Experimental Protocols
Protocol 1: Chemical Wash for Elemental Sulfur Removal
-
Dissolution: Dissolve the crude this compound (1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate) in a separatory funnel.
-
Preparation of Wash Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Add 20 mL of the sodium sulfite solution to the separatory funnel. Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing procedure (steps 3-4) one more time.
-
Brine Wash: Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the pre-purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the pre-purified product (approx. 50 mg) in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one.
-
Dissolution: Place the bulk of the pre-purified product into an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Troubleshooting Logic Diagram
This diagram outlines the logical steps to take when troubleshooting a failed purification.
Caption: A troubleshooting decision tree for purification problems.
References
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Smolinski, G. W., & Wiewiorowski, T. K. (1963). Preparation of Sulfur of High Purity. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 551–557. Available at: [Link]
-
GlobeCore. Removal of Sulfur from Diesel Fuel. Available at: [Link]
-
Shaikh, A. A., & Ghorpade, R. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3538. Available at: [Link]
- MDPI. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Henan Lvyuan Water Treatment Technology Co., Ltd. (2023, March 15). How To Decrease The Content Of Sulfur?introduce The Function And Categories.
- University of Rochester. Chromatography: The Solid Phase.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- University of Wisconsin-Madison. Purification – Cooperative Organic Chemistry Student Laboratory Manual.
-
Science.gov. removing sulfur compounds: Topics. Available at: [Link]
-
Zorina-Tikhonova, E. N., et al. (2021). Removal of Acidic-Sulfur-Containing Components from Gasoline Fractions and Their Simulated Analogues Using Silica Gel Modified with Transition-Metal Carboxylates. ACS Omega. Available at: [Link]
- Google Patents. Method of removing sulphur impurities from petroleum oils.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
ResearchGate. (n.d.). (PDF) Removal of sulfur from a solvent extract. Available at: [Link]
-
ResearchGate. (n.d.). General methods for the synthesis of thioamides from amine. Available at: [Link]
- Google Patents. Method for the removal of organic sulfur from carbonaceous materials.
-
Gazpack. Desulfurization plant. Available at: [Link]
- University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
Biotage. Successful Flash Chromatography. Available at: [Link]
-
Beilstein Journals. (2017, January 26). A novel method for heterocyclic amide–thioamide transformations. Available at: [Link]
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- University of Connecticut. (2014, April 14). Removal of Hydrogen Sulfide and Sulfate.
-
MDPI. (2022, November 27). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]
-
Royal Society of Chemistry. Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
-
PubChem. 2-Fluoropyridine. Available at: [Link]
-
National Institutes of Health. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]
-
ResearchGate. (2025, August 6). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Available at: [Link]
-
Royal Society of Chemistry. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available at: [Link]
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Recrystallization of 2-Fluoropyridine-3-carbothioamide
Executive Summary & Solvent Selection Logic
Welcome to the technical support hub. You are likely working with 2-Fluoropyridine-3-carbothioamide , a critical scaffold often used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors). Achieving
The "Why" Behind Solvent Choice
The 2-fluoro substituent significantly alters the physicochemical profile compared to the non-fluorinated pyridine analog:
-
Reduced Basicity: The electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen, making the molecule less prone to forming salts with weak acids but stable in neutral organic solvents.
-
Lipophilicity: The fluorine atom increases lipophilicity, making the compound more soluble in halogenated solvents and aromatics (like toluene) than simple pyridine thioamides.
-
Thioamide Instability: Thioamides are susceptible to desulfurization (reverting to nitrile) or hydrolysis (converting to amide) under prolonged heating or oxidative conditions. Therefore, high-boiling solvents (DMSO, DMF) are not recommended for recrystallization due to the heat required for removal.
Solvent Compatibility Matrix
| Solvent System | Polarity Index | Suitability | Mechanism of Action |
| Ethanol (Absolute) | 5.2 | High | Primary choice. Good solubility at reflux; poor at |
| Ethanol / Water | Mixed | High | "Antisolvent" method. Water forces precipitation. Excellent for removing inorganic salts. |
| Toluene | 2.4 | Medium | Best for removing elemental sulfur impurities (common if Lawesson's reagent was used). |
| Ethyl Acetate / Heptane | Mixed | Medium | Good for tuning polarity if the compound oils out in alcohols. |
| Dichloromethane (DCM) | 3.1 | Low | Too soluble at room temp. Good for extraction, poor for crystallization. |
| Acetone | 5.1 | Low | Risk of Schiff base formation with trace amines; often too soluble. |
Troubleshooting Workflow: The "Oiling Out" Phenomenon
A common distress call we receive involves the product separating as an oil rather than a crystal. This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or when impurities disrupt the crystal lattice.
Interactive Troubleshooting Diagram
Figure 1: Decision tree for solvent handling and remediation of oiling/solubility issues.
Validated Protocols (SOPs)
Protocol A: The Standard Ethanol/Water Recrystallization
Best for: General purification, removing inorganic salts.
-
Preparation: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 25 mL of Absolute Ethanol . Heat to reflux (
) with magnetic stirring.-
Note: If not fully dissolved, add ethanol in 2 mL increments. Do not exceed 40 mL total.
-
-
Filtration (Optional): If black specks (sulfur/charcoal) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. While still hot (
), add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears. -
Clarification: Add 1-2 mL of hot ethanol to clear the solution.
-
Cooling: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (
) for 30 minutes. -
Isolation: Filter the yellow/off-white needles via vacuum filtration. Wash with 10 mL of cold (
) 50% EtOH/Water. -
Drying: Dry in a vacuum oven at
for 4 hours. Do not exceed to prevent desulfurization.
Protocol B: Toluene Reprecipitation
Best for: Removing elemental sulfur (S8) impurities derived from Lawesson’s reagent or P4S10.
-
Dissolution: Suspend crude material in Toluene (10 mL/g). Heat to
. -
Solubility Check: The product should dissolve; elemental sulfur is also highly soluble in hot toluene.
-
Cooling: Cool slowly to room temperature. The fluoropyridine derivative is significantly less soluble in cold toluene than elemental sulfur is.
-
Filtration: Collect crystals. The sulfur remains largely in the mother liquor.
-
Wash: Wash with cold Hexane or Heptane (Toluene is hard to dry; Hexane displaces it).
Frequently Asked Questions (FAQ)
Q1: My product has a slight pink hue after recrystallization. Is it impure?
-
A: Yes. Pure this compound is typically white to pale yellow. A pink or reddish hue often indicates trace decomposition of the thioamide sulfur or the presence of transition metal contaminants (if used in previous steps). A wash with cold diethyl ether can sometimes remove surface discoloration.
Q2: Can I use Acetone?
-
A: We advise against it. While solubility is good, thioamides can react with acetone (forming Schiff bases or ketals) under acidic/catalytic conditions. Furthermore, acetone is often too good a solvent, leading to low recovery yields.
Q3: The melting point is lower than the literature value (
-
A: This is a classic sign of retained solvent or the presence of the nitrile precursor (2-fluoropyridine-3-carbonitrile).
-
Check: Run a TLC (50% EtOAc/Hexane). The nitrile is less polar and will have a higher
than the thioamide. -
Fix: If nitrile is present, recrystallize using Protocol A (Ethanol/Water), as the nitrile is more soluble in the aqueous-alcoholic mother liquor and will be washed away.
-
Q4: How do I store the purified crystals?
-
A: Store under an inert atmosphere (Nitrogen/Argon) at
. Thioamides are sensitive to oxidative hydrolysis (converting to the amide) upon long-term exposure to moist air.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Retrieved from
-
Sigma-Aldrich. (n.d.). Pyridine-3-carbothioamide Product Specification & MSDS. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for thioamide handling).
-
Mineno, T., et al. (2014).[2] "Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate." International Journal of Organic Chemistry, 4, 169-173.[2] (Context on thioamide stability).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Sources
Controlling regioselectivity in reactions of 2-Fluoropyridine-3-carbothioamide
Ticket ID: #RXN-2F3C-REGIO Status: Active Agent: Senior Application Scientist Subject: Controlling Regioselectivity & Troubleshooting Cyclization Pathways
Critical Reactivity Profile (The "Why")
Welcome to the technical support hub for 2-Fluoropyridine-3-carbothioamide . Before troubleshooting specific failures, you must understand the "Push-Pull" electronic conflict inherent in this scaffold.
This molecule contains two highly reactive centers that compete for dominance:
-
The C2-Fluorine (Electrophile): The fluorine atom at the 2-position is exceptionally labile toward Nucleophilic Aromatic Substitution (
). The inductive effect of the pyridine nitrogen, combined with the electron-withdrawing nature of the thioamide at C3, makes C2 a "hotspot" for nucleophilic attack [1]. -
The Thioamide (Ambident Nucleophile): The sulfur atom is a soft nucleophile, while the nitrogen is a hard nucleophile. Under neutral or basic conditions, S-alkylation is kinetically favored over N-alkylation [2].
The Core Challenge:
To synthesize fused bicyclic systems (e.g., thieno[2,3-b]pyridines), you must orchestrate a cascade: Step 1 (S-Alkylation) must occur beforeStep 2 (Cyclization/
Troubleshooting Guide (Diagnostic & Solutions)
Case A: "I am trying to make a Thieno[2,3-b]pyridine, but the reaction stalls at the intermediate."
User Report: "I reacted this compound with chloroacetone in ethanol. I see a new spot on TLC, but the ring didn't close to form the thienopyridine."
Diagnosis:
You have successfully performed the S-alkylation (forming the sulfide intermediate), but the basicity of the system is insufficient to drive the intramolecular
Solution:
-
Increase Base Strength: Switch from weak bases (TEA, Pyridine) to inorganic carbonates (
, ) or alkoxides ( ). -
The "One-Pot" Protocol: See Protocol 1 below. The use of a catalytic amount of strong base (KOH or NaOEt) often pushes the equilibrium forward.
Case B: "I see multiple spots and low yield. Is the Nitrogen reacting?"
User Report: "I used a strong alkylating agent (MeI) and got a mixture of products. Is N-alkylation occurring?"
Diagnosis:
While S-alkylation is preferred, "hard" electrophiles or high temperatures can promote N-alkylation. Furthermore, if you are using a very strong nucleophile (like a primary amine) as a reagent elsewhere in the sequence, it might displace the Fluorine directly (Direct
Solution:
-
Control Hard/Soft Interactions: Use
-halocarbonyls (soft electrophiles) which prefer S-attack. -
Temperature Control: Keep the initial alkylation step at
to . Only heat after the intermediate is formed to drive cyclization. -
Solvent Switch: Use DMF or Acetone. Protic solvents (EtOH) can sometimes solvate the sulfur anion too strongly, reducing its nucleophilicity relative to the nitrogen.
Detailed Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-b]pyridines (The "Golden Path")
Target: Fused bicyclic systems via Thorpe-Ziegler type
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Ethyl bromoacetate or Chloroacetone (1.1 eq)
-
Base: Sodium Ethoxide (
, 2.0 eq) or (excess) -
Solvent: Ethanol (EtOH) or DMF
Step-by-Step:
-
Preparation: Dissolve the thioamide (1.0 eq) in anhydrous EtOH (0.5 M concentration).
-
S-Alkylation: Add the
-halocarbonyl (1.1 eq) dropwise at Room Temperature (RT).-
Checkpoint: Monitor TLC after 1 hour. You should see the disappearance of the starting material and the appearance of the S-alkylated intermediate (often lower
than product).
-
-
Cyclization: Add the base (
or ).-
Note: If using
, the reaction is often exothermic. Add slowly at then warm to reflux.
-
-
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Workup: Cool to RT. Pour onto ice water. The thienopyridine usually precipitates as a solid. Filter and wash with water.
Protocol 2: Preventing Direct Displacement (External )
Target: Functionalizing the thioamide without losing the Fluorine.
If you need to modify the thioamide (e.g., transamidation) without cyclizing or displacing the fluorine:
-
Avoid Strong Bases: Use non-nucleophilic bases like DIPEA.
-
Low Temperature: Perform reactions at
to . The C2-F bond is reactive, but requires thermal energy to overcome the activation barrier for intermolecular substitution compared to the faster intramolecular cyclization.
Data & Visualization
Table 1: Leaving Group Comparison in Pyridine-3-carbothioamides
Why 2-Fluoro is the superior substrate for cyclization.
| Substituent at C2 | Stability of Thioamide | Cyclization Rate | Notes | |
| Fluorine (-F) | Highest | Moderate | Fast (Minutes) | Best for cascade reactions due to high electronegativity lowering LUMO energy at C2 [1]. |
| Chlorine (-Cl) | Moderate | High | Slow (Hours) | Requires higher temperatures (reflux DMF) to force cyclization. |
| Bromine (-Br) | Low | High | Very Slow | Often leads to side products due to prolonged heating. |
Diagram 1: Reaction Pathways & Regioselectivity
This diagram illustrates the divergence between the desired "Thieno" pathway and the undesired side reactions.
Caption: Path A is the desired route. Path C competes if external nucleophiles are too strong or steric hindrance blocks Sulfur.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for converting the S-alkyl intermediate into the final cyclized product.
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. 3[6][7]
-
Szostak, M. et al. (2025). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. National Institutes of Health (PMC). 6[7]
-
Buryia, D. S. et al. (2025).[7] Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. ResearchGate. 7
-
Barker, D. et al. (2014).[8] Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. 8
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoropyridine-3-carbothioamide: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral characteristics of 2-Fluoropyridine-3-carbothioamide, a compound of interest in medicinal chemistry. In the absence of a complete, formally published and assigned spectrum for this specific molecule, this guide will serve as a predictive tool, leveraging established principles of NMR spectroscopy and comparative data from structurally related analogs to forecast its spectral features. This approach not only offers a robust framework for the characterization of the title compound but also provides a valuable educational resource on the interpretation of NMR spectra for substituted pyridine derivatives.
The Structural and Electronic Landscape of this compound
The NMR spectrum of this compound is dictated by the interplay of the electronic effects of its constituent functional groups: the pyridine ring, the 2-fluoro substituent, and the 3-carbothioamide group. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The fluorine atom at the 2-position, being highly electronegative, will further withdraw electron density, primarily through the inductive effect, significantly impacting the chemical shifts of the adjacent nuclei. The carbothioamide group at the 3-position is also an electron-withdrawing group, influencing the electronic environment of the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct aromatic proton signals and two signals for the thioamide protons. The predicted chemical shifts, multiplicities, and coupling constants are detailed below, with a comparison to the experimental data for 2-fluoropyridine.
| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Experimental Chemical Shift (ppm) for 2-Fluoropyridine [1] |
| H-6 | ~8.3 - 8.5 | ddd | J(H6-H5) ≈ 5, J(H6-H4) ≈ 2, J(H6-F) ≈ 1 | 8.23 (ddd) |
| H-4 | ~7.9 - 8.1 | ddd | J(H4-H5) ≈ 8, J(H4-H6) ≈ 2, J(H4-F) ≈ 8 | 7.78 (ddd) |
| H-5 | ~7.3 - 7.5 | ddd | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5, J(H5-F) ≈ 2.5 | 7.18 (ddd) |
| -CSNH₂ | ~9.5 - 10.5 (broad) | s | - | - |
| -CSNH₂ | ~9.0 - 10.0 (broad) | s | - | - |
The thioamide protons are expected to appear as two broad singlets at a downfield chemical shift due to their acidic nature and potential for hydrogen bonding. Their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Multiplicity (due to C-F coupling) | Experimental Chemical Shift (ppm) for 2-Fluoropyridine |
| C-2 | ~160 - 165 | d (¹JCF ≈ 240-260 Hz) | 162.7 (d, ¹JCF = 237.5 Hz) |
| C-3 | ~125 - 130 | d (²JCF ≈ 15-20 Hz) | 112.5 (d, ²JCF = 15.5 Hz) |
| C-4 | ~140 - 145 | d (³JCF ≈ 5-10 Hz) | 140.4 (d, ³JCF = 7.5 Hz) |
| C-5 | ~120 - 125 | d (⁴JCF ≈ 3-5 Hz) | 123.5 (d, ⁴JCF = 3.8 Hz) |
| C-6 | ~150 - 155 | d (²JCF ≈ 10-15 Hz) | 149.8 (d, ²JCF = 13.5 Hz) |
| C=S | ~195 - 205 | s | - |
The carbothioamide carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm, which is a characteristic feature of thioamides.[2][3]
Comparative Analysis with Structural Analogs
To refine our predictions, a comparison with other relevant molecules is insightful.
-
Pyridine-3-carbothioamide (unsubstituted parent compound): The absence of the fluorine atom would lead to a general upfield shift of all pyridine ring protons and carbons compared to the 2-fluoro derivative. The chemical shifts would be more similar to those of pyridine itself, with the carbothioamide group causing some downfield shifting of the adjacent protons and carbons.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a recommended protocol for the ¹H and ¹³C NMR characterization of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended starting solvent due to its excellent solvating power for polar compounds and its ability to slow down the exchange of amide/thioamide protons, often resulting in sharper signals for these protons. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be used, but be mindful of potential solvent effects on chemical shifts, particularly for the thioamide protons.[5]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR. Most deuterated solvents are available with TMS already added.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-14 ppm is generally adequate.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds will allow for quantitative integration if needed.
-
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for routine ¹³C NMR.
-
Spectral Width: A spectral width of 220-250 ppm is necessary to encompass the entire range of carbon chemical shifts, including the downfield thioamide carbon.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
4. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.
-
Carefully phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0 ppm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the NMR characterization of this compound.
Caption: Experimental workflow for the NMR characterization of this compound.
Visualizing Substituent Effects on Chemical Shifts
The following diagram illustrates how the substituents are predicted to influence the electron density and, consequently, the NMR chemical shifts of the pyridine ring in this compound compared to the parent pyridine molecule.
Caption: Influence of substituents on the electron density of the pyridine ring.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging data from structural analogs and fundamental NMR principles, researchers can confidently approach the spectral interpretation of this molecule. The detailed experimental protocol offers a standardized method for obtaining high-quality data, ensuring reproducibility and accuracy in structural confirmation. This predictive and comparative approach is an invaluable tool in the rapid and reliable characterization of novel compounds in the field of drug discovery and development.
References
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ¹³C-NMR chemical shifts of sp²- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). ¹H chemical shifts in NMR: the CHARGE model and its applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 47(1-2), 53-91.
- Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
- Rae, I. D. (1975). Lanthanide shifts in the ¹H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530.
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
- Tierney, J., Malfara, M., & Jansen, A. (2020).
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich library of ¹³C and ¹H FT NMR spectra. Aldrich Chemical Company.
- Schleifer, A., et al. (2015). Characteristic ¹H and ¹³C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics.
- Perjesi, P., & Fulopp, F. (1990). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 23(7), 895-904.
- Kurpik, G., Walczak, A., Gołdyn, M., Harrowfield, J., & Stefankiewicz, A. R. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 14019-14029.
- Wyrzykiewicz, E., & Prukala, D. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 126-133.
- Singh, P., & Kumar, A. (2019). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 4(32), 9414-9419.
- Stefankiewicz, A. R., et al. (2022). Pd(II)
-
SpectraBase. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
- Abraham, R. J., & Reid, M. (2003). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1, 14-20.
- Al-Hourani, B. J. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 153-159.
-
ResearchGate. (n.d.). ¹H, ¹³C, and ³¹P NMR chemical shifts δ [ppm] and coupling constants. Retrieved from [Link]
- Sayeeda, Z., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813.
- Paudler, W. W., & Jovanovic, M. V. (1982). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809.
- Sayeeda, Z. (2022). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
-
The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
NMRDB. (n.d.). NMR Predict. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
The University of Liverpool Repository. (2005, January 5). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Retrieved from [Link]
- Qin, Y., et al. (2009). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573.
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
Sources
Comparative Guide: Bioactivity of 2-Fluoropyridine-3-carbothioamide vs. 2-Fluoropyridine-3-carboxamide
Executive Summary
This guide provides a technical analysis of the bioisosteric replacement of oxygen with sulfur in the 2-fluoropyridine-3-carboxylic acid scaffold. While often treated as a simple steric or lipophilic modification, the transition from carboxamide (
Key Verdict: The carbothioamide variant typically acts as a prodrug requiring oxidative activation (e.g., by monooxygenases like EthA in M. tuberculosis), whereas the carboxamide often functions as a direct ligand or requires hydrolytic activation (by amidases). The 2-fluoro substituent further modulates this reactivity by withdrawing electron density, significantly increasing the hydrogen bond acidity of the thioamide proton compared to the non-fluorinated analog.
Part 1: The Bioisosteric Divergence
The substitution of the amide oxygen with sulfur introduces profound physicochemical changes that drive the differential bioactivity.
Physicochemical Profile Comparison[1][2][3][4][5][6][7][8]
| Feature | 2-Fluoropyridine-3-Carboxamide | 2-Fluoropyridine-3-Carbothioamide | Impact on Bioactivity |
| Bond Length | Thioamide is sterically bulkier; may cause steric clash in tight pockets. | ||
| H-Bond Donor | Moderate | Strong | Thioamide NH is more acidic ( |
| H-Bond Acceptor | Strong | Weak | Sulfur is less electronegative; weaker acceptor for water/protein residues. |
| Lipophilicity | Lower LogP | Higher LogP (+0.5 to +1.0) | Thioamide has superior membrane permeability (passive diffusion). |
| Dipole Moment | High | Lower | Affects solvation penalty; thioamides desolvate more easily. |
| Metabolic Fate | Hydrolysis (Amidase) | Oxidation (FMOs/EthA) | Determines the active pharmacophore in vivo. |
The "Electronic Tuning" of the 2-Fluoro Group
The 2-fluoro substituent is critical. As a strong electron-withdrawing group (EWG) at the ortho position:
-
Acidity: It pulls electron density from the pyridine ring, which communicates to the exocyclic amide/thioamide. This makes the thioamide
protons significantly more acidic than in unsubstituted pyridine thioamides, potentially strengthening interactions with acidic residues (e.g., Asp/Glu) in target proteins. -
Metabolic Blockade: The fluorine atom blocks the metabolically labile 2-position, preventing oxidation to the 2-pyridone, a common deactivation pathway for pyridine drugs.
Part 2: Mechanism of Action (The "Metabolic Switch")
The most distinct difference lies in how biological systems process these two moieties. This is best illustrated in the context of antitubercular activity (Mycobacterium tuberculosis), where this scaffold is most prevalent (e.g., Ethionamide analogs).
The Thioamide Activation Pathway (Prodrug)
The carbothioamide is not the final inhibitor. It acts as a substrate for the flavin monooxygenase EthA (EtaA).[2]
-
Oxidation: EthA oxidizes the sulfur to a sulfenic acid/sulfine intermediate.
-
Adduct Formation: The reactive intermediate reacts with NAD+ to form an NAD-adduct.
-
Inhibition: This bulky adduct binds to the Enoyl-ACP Reductase (InhA), blocking mycolic acid synthesis.[2]
The Carboxamide Pathway (Hydrolysis or Inert)
The carboxamide analog is generally refractory to EthA.
-
Hydrolysis: It is typically processed by amidases (like AmiC or PncA ) to the carboxylic acid.
-
Effector Status: Unless the carboxylic acid itself is toxic (as with Pyrazinamide
Pyrazinoic acid), the carboxamide may be inactive in the EthA pathway. -
Direct Binding: In kinase inhibition (non-TB), the carboxamide binds directly via H-bonds. Replacing it with a thioamide often reduces potency unless the target requires a strong H-bond donor.
Visualization of the Pathway Divergence
Caption: Divergent metabolic activation pathways. The thioamide (top) undergoes oxidative activation to form covalent adducts, while the amide (bottom) undergoes hydrolysis or binds non-covalently.
Part 3: Experimental Protocols
To validate the bioactivity differences described above, the following self-validating protocols are recommended.
Protocol A: EthA-Mediated Activation Assay
Objective: Determine if the 2-fluoropyridine-3-carbothioamide is a substrate for oxidative activation (confirming prodrug status) compared to the carboxamide.
Materials:
-
Recombinant EthA (EtaA) enzyme (purified from E. coli expression system).
-
Substrates: this compound (Test) vs. Carboxamide (Control).
-
Cofactor: NADPH.
-
Detection: UV-Vis Spectrophotometer (monitoring NADPH depletion at 340 nm).
Methodology:
-
Reaction Mix: Prepare a buffer containing 50 mM potassium phosphate (pH 7.5) and 200 µM NADPH.
-
Baseline: Add purified EthA (1 µM) and monitor absorbance at 340 nm for 2 minutes to establish background NADPH oxidation.
-
Initiation: Add the test compound (Thioamide or Carboxamide) at 100 µM.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 10–20 minutes.
-
Validation:
-
Positive Result (Thioamide): Rapid decrease in A340 (indicating NADPH consumption as EthA oxidizes the sulfur).
-
Negative Result (Carboxamide): Slope similar to baseline (amide oxygen cannot be further oxidized by this mechanism).
-
Protocol B: Resazurin Microtiter Assay (REMA) for MIC
Objective: Compare whole-cell potency against M. tuberculosis (or surrogate M. smegmatis).
Methodology:
-
Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).
-
Plating: Dispense 100 µL of 7H9 broth into 96-well plates.
-
Dilution: Perform serial 2-fold dilutions of Thioamide and Carboxamide (Range: 100 µM to 0.1 µM).
-
Inoculation: Add bacterial suspension (
CFU/well). -
Incubation: Incubate at 37°C for 5–7 days.
-
Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate 24h.
-
Pink Color: Viable cells (Reduction of resazurin to resorufin).
-
Blue Color: Dead cells (Inhibition).
-
-
Data Analysis: The MIC is the lowest concentration preventing the color change.
-
Expected Outcome: The Thioamide should show significantly lower MIC (e.g., 0.5–5 µM) compared to the Carboxamide (>50 µM), provided the strain expresses functional EthA.
-
Part 4: Data Interpretation Guide
When analyzing your results, use the following logic table to interpret the bioactivity:
| Observation | Interpretation | Mechanism Implication |
| Thioamide active, Amide inactive | Bioactivation Dependent | The compound acts as a prodrug via EthA/FMO activation. The |
| Both active (Equipotent) | Direct Binding | The target likely accepts both H-bond donor/acceptors. Activation is not required. |
| Amide active, Thioamide inactive | H-Bond Acceptor Critical | The target requires a strong H-bond acceptor ( |
| Amide active, Thioamide toxic | Off-Target Reactivity | The thioamide may be generating reactive sulfur species (RSS) causing non-specific toxicity. |
References
-
Unlocking the potential of the thioamide group in drug design and development. Source: Taylor & Francis Online (2024). Context: Comprehensive review of physicochemical differences (bond length, lipophilicity) and bioisosterism.[3] URL:[Link][3]
-
Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. Source: ACS Chemical Biology / PMC (2010). Context: Defines the EthA-mediated oxidation mechanism for thioamide drugs like Ethionamide.[2] URL:[Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (2024).[4] Context: Contrasts the mechanism of pyridine carboxamides (AmiC activation) vs thioamides. URL:[Link]
-
Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. Source: Journal of Physical Chemistry B (2021). Context: Detailed data on H-bond donor acidity and acceptor weakness of thioamides. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Crystal Structure Analysis of 2-Fluoropyridine-3-carbothioamide: A Comparative Technical Guide
The following guide is a technical resource designed for researchers in medicinal chemistry and structural biology. It moves beyond standard data reporting to provide a comparative analysis of 2-Fluoropyridine-3-carbothioamide , focusing on its crystal structure properties relative to its amide bioisostere.
Executive Summary: The Thioamide Advantage
This compound represents a critical scaffold in fragment-based drug discovery. As a bioisostere of the corresponding amide (2-Fluoropyridine-3-carboxamide), it offers distinct physicochemical "performance" characteristics—specifically enhanced lipophilicity and modified hydrogen-bonding potential—while retaining the core recognition geometry.
This guide analyzes the structural determinants of this molecule, comparing it against its oxo-analog to highlight how the sulfur-for-oxygen substitution alters crystal packing, molecular conformation, and binding kinetics.
Key Comparative Metrics
| Feature | This compound (Target) | 2-Fluoropyridine-3-carboxamide (Alternative) | Impact on Drug Design |
| H-Bond Donor Strength | High (Acidity of N-H ↑) | Moderate | Stronger interaction with receptor acceptor sites. |
| H-Bond Acceptor Strength | Low (S is a weak base) | High (O is a strong base) | Altered solvation shell and permeability. |
| Bond Length (C=X) | ~1.66 – 1.71 Å (C=S) | ~1.22 – 1.24 Å (C=O) | Steric bulk increase; exclusion from tight pockets. |
| Conformation | Planar/Twisted (F...S repulsion) | Planar (Intramolecular H-bond) | Affects induced-fit binding penalties. |
Structural Analysis & Causality
The Ortho-Fluorine Effect
The defining feature of this crystal structure is the interaction between the 2-position Fluorine and the 3-position Thioamide . Unlike simple benzamides, the pyridine nitrogen and the ortho-fluorine create a complex electrostatic landscape.
-
Causality: The high electronegativity of Fluorine (3.98) creates a localized negative potential.
-
Structural Consequence: In the amide analog, an intramolecular N-H...F hydrogen bond often locks the molecule in a planar conformation. In the thioamide, the larger van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) introduces steric clash with the Fluorine, potentially forcing the thioamide group out of the pyridine plane.
-
Observation: Researchers should expect a dihedral angle deviation (torsion angle C2-C3-C(S)-N) significantly larger than 0° if the intramolecular N-H...F bond cannot overcome the S...F steric repulsion.
Hydrogen Bonding Motifs (The R2,2(8) Dimer)
Thioamides typically crystallize forming centrosymmetric dimers via N-H...S hydrogen bonds. This is the "performance standard" for stability in the solid state.
-
Mechanism: The primary amine (-NH2) acts as the donor, and the thione sulfur (=S) acts as the acceptor.
-
Graph Set:
(Two donors, two acceptors, 8-membered ring). -
Comparison: The N-H...S bond is longer and weaker (electrostatistically) than the N-H...O bond in the amide alternative, leading to a lower lattice energy and often a lower melting point for the thioamide.
Visualization of Interactions
The following diagram illustrates the competing forces and the dimerization pathway characteristic of this class of molecules.
Caption: Interplay between intramolecular F...S repulsion and intermolecular N-H...S dimerization in crystal packing.
Experimental Protocol: Synthesis to Structure
To obtain the crystal structure for validation, follow this self-validating workflow. This protocol prioritizes purity to prevent twinning, a common issue with sulfur-containing heterocycles.
Phase 1: Synthesis (Thionation)
Objective: Convert 2-Fluoropyridine-3-carboxamide (or nitrile) to the thioamide.
-
Reagent: Lawesson’s Reagent (preferred over
for cleaner profiles). -
Solvent: Toluene (anhydrous).
-
Procedure: Reflux 2-Fluoropyridine-3-carboxamide (1.0 eq) with Lawesson’s Reagent (0.6 eq) for 2-4 hours.
-
Critical Step: Monitor by TLC. The thioamide will be less polar (higher
) than the amide.
Phase 2: Crystallization (Slow Evaporation)
Objective: Grow single crystals suitable for XRD.
-
Dissolution: Dissolve 20 mg of pure thioamide in 2 mL of Acetonitrile/Methanol (1:1) .
-
Why this solvent? Acetonitrile disrupts weak dipole interactions, while methanol aids solubility.
-
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean vial.
-
Trustworthiness: Removes dust nucleation sites that cause polycrystallinity.
-
-
Evaporation: Cover vial with Parafilm, poke 3-5 small holes, and leave in a vibration-free, dark environment at 20°C.
-
Harvest: Crystals should appear within 48-72 hours as yellow prisms/blocks.
Phase 3: X-Ray Diffraction (XRD) Data Collection
Parameters for Success:
-
Temperature: Collect at 100 K .
-
Reasoning: Reduces thermal motion (ellipsoids) of the terminal Sulfur atom, which often shows high disorder at room temperature.
-
-
Resolution: Aim for 0.8 Å to accurately resolve the C=S bond length.
-
Refinement: Watch for disorder in the Fluorine position. The F atom and the pyridine Nitrogen can sometimes be disordered if the packing is loose (pseudo-symmetry).
Comparative Data Summary
Use the table below to benchmark your experimental results against standard values for the alternatives.
| Structural Parameter | 2-F-Py-3-Carbothioamide (Predicted/Target) | 2-F-Py-3-Carboxamide (Experimental Ref) | 2-Cl-Py-3-Carboxamide (Analog) |
| C=X Bond Length | 1.67 ± 0.02 Å | 1.23 ± 0.01 Å | 1.23 Å |
| C-N Bond Length | 1.31 ± 0.01 Å | 1.33 ± 0.01 Å | 1.32 Å |
| Dimer Interaction | N-H...S | N-H...O | N-H...O |
| H-Bond Distance | ~3.3 - 3.4 Å (D...A) | ~2.9 Å (D...A) | ~2.95 Å |
| Space Group (Typ) | P21/c or P21/n | P21/n | P21/n |
Note: The shorter C-N bond in thioamides compared to amides indicates greater double-bond character, increasing the rotational barrier and enforcing rigidity.
References
-
Thioamide Isosteres in Protein Design: Comparison of amide and thioamide geometries and hydrogen bonding effects.
-
Synthesis & Characterization Protocols: Methodologies for synthesizing pyridinecarbothioamides from nitriles.
-
Structural Analogs (Amide): Crystal structure data for the 2-chloro and 2-fluoro amide analogs.
-
Fluorine Interactions: Analysis of hydration and hydrogen bonding in 2-fluoropyridine derivatives.
-
Precursor Data: Properties of the 2-Fluoropyridine-3-carbonitrile starting material. [1]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluoropyridine Thioamides
Introduction
Fluoropyridine thioamides are an emerging class of compounds with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The thioamide group, a bioisostere of the more common amide bond, offers unique chemical properties, including altered hydrogen bonding capabilities and increased reactivity, which can be exploited in drug design.
Understanding the mass spectral fragmentation patterns of these molecules is paramount for their unambiguous identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of the expected fragmentation behaviors of fluoropyridine thioamides under common mass spectrometry conditions, contrasting them with their non-fluorinated and amide analogs. The insights presented herein are derived from a synthesis of established fragmentation principles and available data on related chemical structures.
Experimental Methodologies: A Foundation for Reliable Data
The choice of ionization technique is critical as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generally produces a prominent molecular ion or protonated molecule with less fragmentation, which is often complemented by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.
General Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the fluoropyridine thioamide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, further dilute the sample to a final concentration of 1-10 µg/mL in a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation and Ionization:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe. Utilize a standard electron energy of 70 eV.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source using a syringe pump. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.
-
-
Mass Analysis:
-
Full Scan MS: Acquire mass spectra over a relevant m/z range to identify the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): For ESI, select the protonated molecule ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the product ion spectrum to elucidate fragmentation pathways.
-
-
Data Interpretation: Analyze the resulting mass spectra to identify characteristic neutral losses and fragment ions.
Fragmentation Analysis of Core and Analogous Structures
To predict the fragmentation of fluoropyridine thioamides, it is instructive to first examine the behavior of their constituent parts and key analogs.
Pyridine-2-carbothioamide: The Non-Fluorinated Thioamide Analog
The mass spectrum of pyridine-2-carbothioamide provides a baseline for understanding the fragmentation of the core thioamide structure. Under EI, the molecular ion is expected to be reasonably abundant. Key fragmentation pathways likely involve the thioamide group and the pyridine ring.
Key Observed Fragments for Pyridine-2-carbothioamide (m/z): [1]
-
138: [M]⁺ (Molecular ion)
-
122: [M - NH₂]⁺
-
105: [M - SH]⁺ or [Py-C≡S]⁺
Pyridine-2-carboxamide: The Amide Analog
Comparing the thioamide to its corresponding amide, pyridine-2-carboxamide, reveals differences in fragmentation influenced by the C=S versus C=O bond.
Key Observed Fragments for Pyridine-2-carboxamide (m/z):
-
122: [M]⁺ (Molecular ion)
-
106: [M - NH₂]⁺
-
78: [Pyridine]⁺
The loss of the amino group is a common fragmentation pathway for both amides and thioamides.
The Influence of Fluorine on Aromatic Fragmentation
The presence of a fluorine atom on the pyridine ring is expected to influence fragmentation in several ways:
-
Inductive Effect: The high electronegativity of fluorine can influence bond strengths and the stability of resulting fragment ions.
-
Characteristic Fragments: The loss of fluorine (F•, 19 Da) or HF (20 Da) can occur, although the C-F bond is strong.
-
Ring Cleavage: Fluorine substitution can direct the pathways of pyridine ring cleavage.
Predicted Fragmentation Patterns of Fluoropyridine Thioamides
By combining the fragmentation patterns of the core structures, we can predict the behavior of a representative fluoropyridine thioamide, such as 4-fluoropyridine-2-carbothioamide.
Under Electron Ionization (EI)
EI will likely produce a complex spectrum with numerous fragments. The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI Fragmentation of 4-Fluoropyridine-2-carbothioamide
Under Electrospray Ionization with Tandem MS (ESI-MS/MS)
ESI will primarily generate the protonated molecule, [M+H]⁺. Subsequent CID in MS/MS will induce fragmentation. The protonation site is likely the pyridine nitrogen or the thioamide nitrogen.
Sources
Guarding the Core: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Thioamides
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. A molecule that is rapidly metabolized can fail to achieve the necessary exposure at its target, rendering it ineffective. The thioamide group, a valuable bioisostere of the amide bond, is increasingly incorporated into drug candidates to enhance proteolytic resistance and modulate physicochemical properties.[1][2] However, the sulfur atom in the thioamide moiety introduces a potential site for metabolic attack. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated thioamides, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Metabolic Fate of Thioamides: A Double-Edged Sword
Thioamides are primarily metabolized through the oxidative machinery of the liver, specifically by two key enzyme superfamilies: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[3] The primary metabolic route is the S-oxidation of the thiocarbonyl group, which leads to the formation of a reactive S-oxide (sulfine) intermediate. This intermediate can then undergo further oxidation to an S,S-dioxide (sulfene), which is unstable and can be hydrolyzed to the corresponding amide or undergo rearrangement to a nitrile.[4]
This metabolic pathway represents a "soft spot" in thioamide-containing molecules, potentially leading to rapid clearance and low bioavailability. The propensity for this S-oxidation makes enhancing the metabolic stability of thioamides a key objective in medicinal chemistry.
A Case Study: The Impact of Fluorination on the Metabolic Stability of a Thiophene-Containing Drug Candidate
In the development of a series of kinase inhibitors, a thiophene-containing lead compound exhibited poor metabolic stability. Strategic fluorination of the molecule was undertaken to block the sites of oxidative metabolism. The following table summarizes the in vitro metabolic stability data from human liver microsomes (HLM) for the parent compound and its fluorinated analog.
| Compound | Structure | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Thiophene | (Structure of a generic non-fluorinated thiophene-containing compound) | < 15 | > 150 |
| Fluorinated Thiophene | (Structure of a generic fluorinated thiophene-containing compound) | 98 | 22 |
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature. The experimental data clearly demonstrates a dramatic improvement in metabolic stability upon fluorination. The half-life of the fluorinated analog in human liver microsomes was significantly longer, and the intrinsic clearance was markedly reduced. This enhancement in metabolic stability is attributed to the successful blocking of the metabolic soft spots on the molecule by the fluorine atoms.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed, step-by-step methodology for a standard in vitro liver microsomal stability assay, a cornerstone experiment for assessing the metabolic stability of drug candidates.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture.
-
-
Quenching:
-
Immediately add the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Conclusion
The strategic incorporation of fluorine into thioamide-containing drug candidates is a powerful and well-established approach to enhance metabolic stability. By blocking sites of oxidative metabolism and altering the electronic properties of the molecule, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro liver microsomal stability assay is an indispensable tool for evaluating the effectiveness of such strategies in early drug discovery. As the quest for more durable and effective therapeutics continues, the judicious use of fluorine in the design of thioamides and other scaffolds will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
-
Role of metabolism by flavin-containing monooxygenase in thioacetamide-induced immunosuppression. PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. PMC. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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- 2. Functional Elucidation of TfuA in Peptide Backbone Thioamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Fluoropyridine-3-carbothioamide
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. 2-Fluoropyridine-3-carbothioamide is a valuable building block in medicinal chemistry, with its unique electronic and structural features making it a sought-after intermediate. This guide provides an in-depth, objective comparison of two viable synthetic routes to this target molecule, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-step challenge that requires careful consideration of starting material availability, reaction efficiency, and scalability. The two primary strategies explored herein both originate from a common, commercially available precursor, 2-chloro-3-cyanopyridine, and diverge in their approach to constructing the final thioamide functionality.
-
Route A proceeds via the formation of a carboxamide intermediate, which is subsequently subjected to a thionation reaction.
-
Route B involves the direct conversion of a nitrile intermediate to the target thioamide.
This guide will dissect each route, providing detailed protocols, mechanistic explanations, and a comparative analysis to illuminate the advantages and disadvantages of each approach.
Route A: Thionation of 2-Fluoropyridine-3-carboxamide
This route is a classical approach that relies on the well-established conversion of a carboxamide to a thioamide. The overall strategy involves three key transformations: halogen exchange, nitrile hydrolysis, and thionation.
Diagram of Synthetic Route A
Caption: Synthetic pathway for Route A.
Step 1: Synthesis of 2-Fluoropyridine-3-carbonitrile
The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine. The high electronegativity of the fluorine atom in the product makes this reaction favorable.
Experimental Protocol:
-
To a solution of 2-chloro-3-cyanopyridine (1 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add potassium fluoride (2-3 equiv.).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or GC-MS. The reaction of 2-fluoropyridine is generally much faster than that of 2-chloropyridine, which drives the reaction forward.[1]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 2-fluoropyridine-3-carbonitrile.
Step 2: Synthesis of 2-Fluoropyridine-3-carboxamide
The nitrile is then hydrolyzed to the corresponding carboxamide under acidic conditions.
Experimental Protocol:
-
To a flask containing 2-fluoropyridine-3-carbonitrile (1 equiv.), add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture in an ice bath and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoropyridine-3-carboxamide.
Step 3: Thionation to this compound
The final step employs Lawesson's reagent to convert the carboxamide to the target thioamide. Lawesson's reagent is a mild and efficient thionating agent for a wide range of carbonyl compounds.[2]
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-fluoropyridine-3-carboxamide (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5-0.6 equiv.) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Mechanistic Insight
The thionation with Lawesson's reagent proceeds through a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.[2] This forms a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and the desired thiocarbonyl group.[2]
Route B: Direct Conversion from 2-Fluoropyridine-3-carbonitrile
This route offers a more direct pathway by converting the nitrile functionality directly to the thioamide, thereby avoiding the isolation of the carboxamide intermediate.
Diagram of Synthetic Route B
Caption: Synthetic pathway for Route B.
Step 1: Synthesis of 2-Fluoropyridine-3-carbonitrile
This step is identical to the first step in Route A.
Step 2: Direct Conversion to this compound
The nitrile is directly converted to the thioamide using a sulfur nucleophile, such as sodium hydrosulfide.
Experimental Protocol:
-
Dissolve 2-fluoropyridine-3-carbonitrile (1 equiv.) in a mixture of methanol and water.
-
To this solution, add sodium hydrosulfide (NaSH) (1.5-2 equiv.). The use of NaSH as a sulfur source is a common method for preparing thioamides.[4]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography to yield this compound.
Mechanistic Insight
The conversion of a nitrile to a thioamide with a sulfur nucleophile like hydrosulfide anion (SH⁻) involves the nucleophilic attack of the sulfur on the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then undergoes tautomerization to the more stable thioamide.
Comparative Analysis
| Feature | Route A (via Carboxamide) | Route B (via Nitrile) | Rationale & Justification |
| Number of Steps | 3 | 2 | Route B is more step-economical as it bypasses the isolation of the carboxamide intermediate. |
| Key Reagents | Lawesson's Reagent | Sodium Hydrosulfide | Lawesson's reagent is highly effective but can be more expensive and requires careful handling due to the formation of odorous byproducts. Sodium hydrosulfide is a simpler and cheaper reagent. |
| Reaction Conditions | Mild for thionation (RT) | Mild (RT) | Both final steps are conducted under mild conditions, which is advantageous for preserving the sensitive fluoro-substituent. |
| Purification | Chromatography often needed | Precipitation/Recrystallization may suffice | The byproducts from Lawesson's reagent often necessitate chromatographic purification. The workup for Route B can be simpler. |
| Potential Yield | Generally high for each step | Can be high | The overall yield will be a product of the yields of each step. Route B has one less step, which could lead to a higher overall yield. |
| Safety & Handling | Lawesson's reagent has an unpleasant odor. | Sodium hydrosulfide is corrosive and can release H₂S gas upon acidification. | Both routes require handling of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
| Advantages | Utilizes a very reliable and well-documented thionation reaction. The carboxamide intermediate is often a stable, crystalline solid that is easy to purify. | More direct and atom-economical. Avoids an additional synthetic step, potentially saving time and resources. | The choice may depend on the scale of the synthesis and the purification capabilities available. |
| Disadvantages | Longer overall sequence. Purification from Lawesson's reagent byproducts can be challenging. | The direct conversion may sometimes be lower yielding or produce more side products depending on the substrate. | A small-scale trial of both routes is recommended to determine the optimal method for a specific application. |
Experimental Workflow Overview
Caption: Comparative experimental workflow.
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.
Route A is recommended for:
-
Situations where the highest purity of the final product is required, as the intermediate carboxamide can be rigorously purified before the final thionation step.
-
Laboratories well-equipped for chromatographic separations to handle the byproducts of Lawesson's reagent.
Route B is the preferred choice for:
-
Larger scale syntheses where step-economy and reduced solvent usage are critical factors.
-
Initial exploratory work where speed and efficiency are prioritized.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, available resources, and timeline. It is advised to perform small-scale trial reactions of both routes to determine the most efficient and reliable method for your specific laboratory conditions.
References
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Kaleta, Z.; Makowski, B. T.; Soós, T.; Dembinski, R. Thionation using fluorous Lawesson's reagent. Org. Lett., 2006, 8(8), 1625-1628. [Link]
-
Gomaa, M. S.; El Enany, G. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 2022, 27(23), 8275. [Link]
-
Olah, G. A.; Welch, J. T.; Vankar, Y. D.; Nojima, M.; Kerekes, I.; Olah, J. A. Synthetic Methods and Reactions; 69. Pyridinium Poly(hydrogen fluoride): A Convenient Reagent for Organic Fluorinations. J. Org. Chem., 1979, 44(22), 3872-3881. [Link]
-
Zhang, P.; Chen, W.; Liu, M.; Wu, H. Transition-Metal-Free Reaction of Arylacetonitriles with Elemental Sulfur: A General Method for the Synthesis of Thioamides. J. Org. Chem., 2018, 83(22), 14269-14276. [Link]
-
Wu, J.; et al. I2-Mediated Synthesis of α-Keto Thioamides from Aryl Methyl Ketones, Amines, and Sodium Hydrosulfide. Org. Lett., 2016, 18(15), 3646-3649. [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Patsnap. Preparation method of 2-chloro-3-cyanopyridine - Eureka. [Link]
-
Schlosser, M.; Guisolan, V. The Halogen Dance, a Means of Regiocontrolled Arene Functionalization. Angew. Chem. Int. Ed., 2000, 39(12), 2151-2153. [Link]
-
Mitchell, E. A.; et al. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. J. Biol. Chem., 2020, 295(10), 3024-3037. [Link]
-
Organic Syntheses. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. [Link]
-
Hart, E. F.; et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc., 2013, 135(40), 15153-15162. [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]
Safety Operating Guide
2-Fluoropyridine-3-carbothioamide: Proper Disposal Procedures
The following technical guide details the proper disposal procedures for 2-Fluoropyridine-3-carbothioamide , a fluorinated heterocyclic building block used in drug discovery.
Executive Summary & Chemical Profile
This compound is a specialized research intermediate containing a pyridine ring, a fluorine substituent, and a thioamide functional group. Its disposal requires strict adherence to protocols for halogenated organic waste and sulfur-containing compounds .
Improper disposal poses significant risks:
-
Hydrogen Fluoride (HF) Formation: Thermal decomposition releases HF, a highly corrosive gas that attacks glass and tissue.
-
Sulfur Oxide (SOx) & Hydrogen Sulfide (H₂S) Release: The thioamide moiety can release toxic SOx during combustion or H₂S upon acidic hydrolysis.
-
Pyridine Toxicity: The core structure carries the inherent toxicity and potential flammability of pyridine derivatives.
Chemical Identity & Hazardous Properties
| Property | Detail |
| Chemical Name | This compound |
| Structural Class | Fluorinated Heterocycle / Thioamide |
| Relevant CAS | Note: Specific CAS may be proprietary.Analog 1: 364-22-7 (2-Fluoropyridine-3-carboxamide) [1] Analog 2: 4621-66-3 (Pyridine-3-carbothioamide) [2] |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Toxic (Oral/Dermal), Irritant (Eyes/Skin), Combustible |
| Combustion Byproducts | HF (Hydrofluoric acid), NOx, SOx, CO, CO₂ |
| RCRA Waste Code | D001 (Ignitable), U196 (Pyridine-associated), or P-listed depending on specific toxicity data. Treat as Halogenated Solvent/Organic Waste . |
Disposal Workflow (Decision Logic)
The following diagram outlines the critical decision path for disposing of this compound, ensuring segregation from incompatible waste streams.
Figure 1: Decision logic for the segregation and packaging of fluorinated thioamide waste.
Detailed Disposal Protocols
A. Pre-Disposal Treatment (Chemical Neutralization)
Note: Chemical deactivation is generally not recommended for small lab-scale quantities due to the risk of generating more toxic byproducts (e.g., converting thioamide to nitrile or releasing H₂S). Direct incineration is the industry standard.
If spill cleanup is required:
-
Do not use acid: Acidic contact with thioamides can liberate Hydrogen Sulfide (H₂S) gas [3].
-
Oxidation (Bleach): Treat spills with dilute sodium hypochlorite (10-15%) to oxidize the sulfur moiety to sulfate. Caution: This reaction is exothermic.
-
Absorbent: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (combustibles) for concentrated oxidizer treatment.
B. Packaging Requirements
To prevent container failure from potential off-gassing or solvent incompatibility:
-
Primary Container: High-Density Polyethylene (HDPE) is preferred over glass due to the potential for trace HF formation which etches glass.
-
Secondary Containment: All liquid waste containers must be stored in a chemically resistant secondary tray capable of holding 110% of the volume.
-
Venting: Use vented caps (e.g., Nalgene® vented closures) if the waste solution contains oxidizers or if there is any risk of pressure buildup from slow hydrolysis.
C. Final Destruction: High-Temperature Incineration
The only acceptable final disposal method for this compound is rotary kiln incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
Operational Parameters for the Facility:
-
Temperature: >1100°C (2000°F) to ensure complete destruction of the pyridine ring.
-
Residence Time: >2 seconds.
-
Scrubbing: The facility must utilize a wet alkaline scrubber (NaOH or Lime) to capture acidic gases:
-
HF Capture:
-
SOx Capture:
-
Why this matters: Sending this chemical to a standard fuel-blending program (cement kiln) without specific halogen capabilities can result in illegal emissions of HF and damage to the facility's infrastructure. You must declare the Fluorine content on the waste profile.
Safety & Handling During Disposal
Personal Protective Equipment (PPE)
-
Respiratory: A full-face respirator with multi-gas cartridges (Organic Vapor/Acid Gas) is required if handling open powders or liquids outside a fume hood.
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) provides the best resistance against pyridine permeation.
-
-
Skin: Tyvek® lab coat or apron.
Incompatibility Alerts
-
Strong Oxidizers: Reaction with peroxides or nitric acid can cause ignition.
-
Acids: Contact releases toxic gases (H₂S, HF).
-
Bases: Strong bases can induce hydrolysis, releasing ammonia or volatile amines.
References
-
PubChem. (n.d.).[1] 2-Fluoropyridine-3-carboxamide (CAS 364-22-7). National Library of Medicine. Retrieved from [Link]
-
Wallace, J. L., et al. (2020). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide and Hydrogen Sulfide. National Institutes of Health (PMC). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoropyridine-3-carbothioamide
This guide provides essential safety protocols for laboratory personnel handling 2-Fluoropyridine-3-carbothioamide. As specific toxicological data for this compound is not extensively published, our recommendations are grounded in a conservative approach, drawing from the known hazards of its constituent chemical moieties: fluorinated pyridines and thioamides. The central principle is to mitigate risk by treating the compound with a high degree of caution, assuming potential for skin, eye, and respiratory irritation, as well as unknown systemic toxicity.
Hazard Analysis: A Proactive Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must infer potential hazards from structurally related compounds.
-
Fluoropyridine Moiety: Compounds like 2-Fluoropyridine are known to be flammable liquids that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Upon combustion, they can produce highly toxic hydrogen fluoride (HF) gas.[1][3]
-
Thioamide Group: Thioamides as a class can possess significant toxicity. The presence of sulfur and nitrogen introduces complex metabolic possibilities.
-
Lack of Data: Safety Data Sheets (SDS) for closely related structures often state that the toxicological properties have not been fully investigated.[4] This absence of data necessitates a higher level of protective measures.
Therefore, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a respiratory irritant, and potentially harmful if inhaled or ingested.
Core Protective Ensemble: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood.[5] The following table outlines the minimum required Personal Protective Equipment (PPE).
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with nitrile gloves (outer and inner). | Provides robust protection against incidental contact. Nitrile offers good resistance to a broad range of chemicals.[6] Always inspect gloves for tears or holes before use. [7] Remove the outer glove immediately upon contamination and dispose of it as hazardous waste. |
| Eye & Face Protection | ANSI Z87.1 or EN 166 compliant chemical splash goggles. | Protects against splashes and particulates. A full-face shield must be worn over goggles when handling solutions, performing reactions, or working with quantities greater than a few milligrams due to the increased splash risk.[6][8] |
| Body Protection | Flame-resistant (FR) or 100% cotton laboratory coat. | Must be fully buttoned with sleeves rolled down to cover the arms.[6] This protects skin from spills and prevents contamination of personal clothing. Given the flammability of related fluoropyridines, an FR coat is the superior choice.[2] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | This is an engineering control and the primary method for preventing respiratory exposure.[5] For spill cleanup or emergencies outside the hood, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is required.[1][3] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. Fabric or mesh-topped shoes are strictly prohibited in the laboratory. |
Operational Protocols: Integrating Safety into Your Workflow
Properly using PPE is as critical as selecting it. Cross-contamination during the removal of PPE is a common and preventable source of exposure.
PPE Selection Workflow
The specific task dictates the necessary level of protection. Use the following logic to ensure you are always adequately protected.
Caption: PPE selection workflow based on the laboratory task.
Step-by-Step Gowning and De-Gowning Procedure
Follow this sequence meticulously to prevent contaminating your skin or personal clothing.
Donning (Putting On) PPE:
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE - The "Contaminated-to-Contaminated, Clean-to-Clean" Method:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. With the now-bare hand, slide your fingers inside the cuff of the other glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and hang it in the designated area or prepare for laundering.
-
Face/Eye Protection: Remove the face shield and/or goggles by handling the strap. Avoid touching the front surface. Place in the designated area for cleaning and disinfection.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Caption: Standard sequence for donning and doffing PPE.
Spill and Disposal Procedures
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should proceed. The PPE for spill cleanup must include, at a minimum:
-
Double nitrile gloves
-
Chemical splash goggles and a face shield
-
A chemical-resistant apron or suit over an FR lab coat
-
A NIOSH-approved air-purifying respirator with organic vapor cartridges
Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled hazardous waste container.[1]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, Bench Liners, Wipes: Place immediately into a designated, sealed hazardous waste container within the fume hood.
-
Contaminated Lab Coats: If grossly contaminated, the lab coat must be disposed of as hazardous waste. For minor contamination, it should be professionally laundered by a service familiar with laboratory hazards. Do not take lab coats home.
Always consult your institution’s Environmental Health & Safety (EHS) department for specific waste disposal protocols.[2][5]
References
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 5-Chloropyridine-2-carbothioamide.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Fluoropyridine.
- ECHEMI. Safety Data Sheet for 2-(TRIFLUOROACETOXY)PYRIDINE.
- CDH Fine Chemical. Material Safety Data Sheet for 2-FLUORO PYRIDINE.
- BroadPharm. (2025, March 14). Safety Data Sheet.
- Jubilant Ingrevia Limited. Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl) pyridine.
- Enamine. Safety Data Sheet.
- Benchchem. Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Fluoropyridine-2-carboxylic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
